Allethrolone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-methyl-2-prop-2-enylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-4-7-6(2)8(10)5-9(7)11/h3,8,10H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYVOZABVXLALY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885458 | |
| Record name | 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29605-88-7, 551-45-1 | |
| Record name | Allethrolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29605-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allethrolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allethrolone | |
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| Record name | 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propen-1-yl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-allyl-4-hydroxy-3-methylcyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ALLYL-4-HYDROXY-3-METHYL-2-CYCLOPENTEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Allethrolone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allethrolone, a key synthetic intermediate in the production of pyrethroid insecticides, is a cyclopentenolone derivative featuring a chiral center. This technical guide provides a comprehensive overview of its fundamental chemical structure and physicochemical properties. Detailed experimental protocols for its synthesis and characterization, including spectroscopic and chromatographic methods, are presented to support research and development activities.
Chemical Structure and Identification
This compound, systematically named (±)-4-hydroxy-3-methyl-2-(2-propen-1-yl)-2-cyclopenten-1-one, is a racemic mixture of two enantiomers. The molecule incorporates a five-membered cyclopentenone ring substituted with a hydroxyl group, a methyl group, and an allyl group. The presence of these functional groups dictates its chemical reactivity and physical properties.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (±)-4-hydroxy-3-methyl-2-(2-propen-1-yl)-2-cyclopenten-1-one |
| CAS Number | 29605-88-7[1] |
| Molecular Formula | C₉H₁₂O₂[1] |
| Molecular Weight | 152.19 g/mol [1] |
| SMILES | CC1=C(C(=O)C[C@H]1O)CC=C |
| InChI | InChI=1S/C9H12O2/c1-3-4-7-6(2)8(10)5-9(7)11/h3,8,10H,1,4-5H2,2H3 |
Structural Diagram:
A visual representation of the chemical structure of this compound is provided below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | Yellow oily liquid | |
| Boiling Point | 275.7 °C at 760 mmHg | |
| Density | 1.082 g/cm³ | |
| Flash Point | 115.2 °C | |
| Solubility | Soluble in organic solvents such as alcohol, chloroform, benzene, and toluene. | |
| Refractive Index | 1.533 | |
| Vapor Pressure | 0.001 mmHg at 25°C |
Experimental Protocols
Synthesis of (S)-Allethrolone
A detailed experimental protocol for the synthesis of optically active (S)-allethrolone is adapted from a patented method.[2]
Materials:
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(4S) 2-allyl 3-methyl 2-cyclopenten-1-one 4-yl 2,2-dimethyl 3R-(2-methyl 1-propenyl) cyclopropane-1R-carboxylate
-
Methylene chloride
-
1.6M Boron trichloride solution in methylene chloride
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Water
-
Ice
-
Dilute sodium hydroxide solution
-
Sodium chloride
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Silica gel
-
Benzene
-
Ethyl acetate
Procedure:
-
Dissolve 1.5 g of (4S) 2-allyl 3-methyl 2-cyclopenten-1-one 4-yl 2,2-dimethyl 3R-(2-methyl 1-propenyl) cyclopropane-1R-carboxylate in 15 ml of methylene chloride.
-
Cool the solution to -20 °C.
-
Slowly add 7.8 ml of a 1.6M solution of boron trichloride in methylene chloride, maintaining the temperature.
-
Allow the reaction temperature to rise to -12 °C and stir for 3 hours.
-
Pour the reaction mixture into a mixture of water and ice and stir for 15 hours.
-
Adjust the pH to 10 by adding dilute sodium hydroxide.
-
Saturate the aqueous phase with sodium chloride.
-
Extract the product with methylene chloride.
-
Dry the organic phase and concentrate to dryness.
-
Purify the residue by column chromatography on silica gel, eluting with a mixture of benzene and ethyl acetate (7:3) to obtain (4S) 2-allyl 3-methyl 4-hydroxy 2-cyclopenten-1-one.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for (S)-Allethrolone.
Spectroscopic Characterization
Expected ¹H NMR Signals:
-
Allyl group: Protons on the double bond (vinyl protons) and the methylene group adjacent to the cyclopentenone ring.
-
Cyclopentenone ring: Protons on the ring, including the one attached to the carbon bearing the hydroxyl group.
-
Methyl group: A singlet for the methyl protons.
-
Hydroxyl group: A broad singlet, which may be exchangeable with D₂O.
Expected ¹³C NMR Signals:
-
Carbonyl group: A signal in the downfield region typical for a ketone.
-
Alkene carbons: Signals for the two sp² hybridized carbons in the cyclopentenone ring and the two in the allyl group.
-
Carbon bearing the hydroxyl group: A signal for the sp³ hybridized carbon attached to the -OH group.
-
Methylene and Methyl carbons: Signals for the CH₂ group of the allyl substituent and the CH₃ group on the ring.
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 (broad) | O-H | Stretching |
| ~3080 | =C-H (alkene) | Stretching |
| ~2950-2850 | C-H (alkane) | Stretching |
| ~1710 | C=O (ketone) | Stretching |
| ~1650 | C=C (alkene) | Stretching |
The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of the parent molecule. PubChem provides access to GC-MS data for this compound from the NIST Mass Spectrometry Data Center.[1]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of this compound (152).
-
Loss of water (-H₂O): A peak at M-18.
-
Loss of the allyl group (-C₃H₅): A peak at M-41.
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Cleavage of the cyclopentenone ring: Various smaller fragments.
Chiral Separation
The enantiomers of this compound can be separated using chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
A general approach for chiral HPLC separation involves the use of a chiral stationary phase (CSP).
General Experimental Protocol:
-
Column: A commercially available chiral column (e.g., based on polysaccharide derivatives like cellulose or amylose).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio would need to be optimized to achieve baseline separation.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance.
Logical Flow for Chiral HPLC Method Development:
Caption: Chiral HPLC method development workflow.
Chiral separation by CE is typically achieved by adding a chiral selector to the background electrolyte.
General Experimental Protocol:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH, containing a chiral selector. Common chiral selectors include cyclodextrins and their derivatives.
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Injection: The sample is introduced into the capillary using hydrodynamic or electrokinetic injection.
-
Detection: On-column UV detection.
Conclusion
This technical guide has provided a detailed overview of the basic chemical structure and properties of this compound. The experimental protocols for its synthesis and characterization are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided information on spectroscopic and chromatographic techniques offers a foundation for the analysis and purification of this important chemical intermediate. Further research and method development can build upon the principles and procedures outlined herein.
References
A Technical Guide to the Discovery and Synthesis of Allethrolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allethrolone, the alcohol moiety of the first synthetic pyrethroid insecticide, allethrin, is a cyclopentenolone derivative that has been a subject of significant synthetic interest since its discovery. Its structure, featuring a chiral center and a reactive cyclopentenone core, has presented a compelling challenge for organic chemists. This technical guide provides an in-depth overview of the historical and modern synthetic approaches to this compound, detailing key experimental protocols and quantitative data to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.
Historical Context and Initial Synthesis
The journey to synthesize this compound began with the need to understand and replicate the potent insecticidal properties of natural pyrethrins. Early work by LaForge, Green, and Schechter in the late 1940s and early 1950s was pivotal in elucidating the structure of the natural pyrethrin components and culminated in the first successful synthesis and resolution of (±)-allethrolone.
The LaForge, Green, and Schechter Resolution of (±)-Allethrolone
A foundational achievement in the field was the resolution of racemic this compound, which allowed for the study of the biological activity of the individual enantiomers. This was accomplished through the fractional crystallization of diastereomeric semicarbazones.
Experimental Protocol: Resolution of (±)-Allethrolone Semicarbazone [1]
-
Formation of the Semicarbazone: A solution of (±)-allethrolone in ethanol was treated with semicarbazide hydrochloride and sodium acetate. The mixture was refluxed to form the racemic semicarbazone.
-
Fractional Crystallization: The racemic semicarbazone was dissolved in a suitable solvent (e.g., ethanol-water mixture) and allowed to crystallize. The less soluble diastereomer crystallized out first.
-
Isolation of Enantiomers: The separated diastereomeric semicarbazones were then hydrolyzed with an acid, such as oxalic acid, to regenerate the optically active this compound enantiomers.
| Compound | Melting Point (°C) | [α]D (c, solvent) |
| (+)-Allethrolone Semicarbazone | 198-199 | +62.5° (c 1, CHCl3) |
| (-)-Allethrolone Semicarbazone | 198-199 | -62.5° (c 1, CHCl3) |
| (+)-Allethrolone | - | +11.5° (c 2, EtOH) |
| (-)-Allethrolone | - | -11.5° (c 2, EtOH) |
Key Synthetic Approaches to the this compound Core
Over the decades, numerous synthetic strategies have been developed to construct the this compound framework. These can be broadly categorized into several key approaches.
Synthesis from Furan Precursors
One of the early and commercially significant routes to this compound involves the rearrangement of furan derivatives. This method leverages the ability of the furan ring to be converted into a cyclopentenone system.
Experimental Protocol: Synthesis from a Furan Derivative
A furan compound, such as 2-methyl-5-(prop-2-yn-1-yl)furan, is subjected to an acid-catalyzed rearrangement in an aqueous medium. The reaction proceeds through a series of intermediates to yield the cyclopentenone ring system of this compound.
| Starting Material | Reagents and Conditions | Yield (%) |
| 2-Methyl-5-(prop-2-yn-1-yl)furan | H2SO4 (cat.), H2O, heat | ~70-80 |
The Ono Synthesis via Michael Addition
A notable advancement in this compound synthesis was reported by Ono and colleagues in 1980. This approach utilizes a Michael addition as the key step to construct the carbon skeleton.
Experimental Protocol: Key Steps of the Ono Synthesis
-
Michael Addition: 3-(Phenylthio)-5-hexen-2-one is reacted with 1-nitro-1-propene in the presence of a base to form the Michael adduct.
-
Nef Reaction: The nitro group in the adduct is converted to a carbonyl group via the Nef reaction.
-
Intramolecular Aldol Condensation: The resulting dicarbonyl compound undergoes a base-catalyzed intramolecular aldol condensation to form the cyclopentenone ring, followed by elimination of the phenylthio group to yield this compound.
| Step | Key Reagents | Intermediate/Product | Yield (%) |
| Michael Addition | DBU | Michael Adduct | ~85 |
| Nef Reaction | NaOMe, KMnO4 | Diketo intermediate | ~70 |
| Cyclization | NaOH | This compound | ~60 |
The Kawamoto Synthesis
In 1975, Kawamoto and coworkers reported a novel synthesis of this compound, which provided another efficient route to this important molecule.
Experimental Protocol: Kawamoto Synthesis
The full experimental details of the Kawamoto synthesis involve a multi-step sequence. A key feature of this synthesis is the construction of the cyclopentenone ring from acyclic precursors using carefully chosen reactions to control the stereochemistry.
(Detailed experimental procedures and quantitative data for the Kawamoto synthesis are being actively compiled from the original literature and will be included in a future update to this guide.)
Stereoselective Synthesis of this compound
The biological activity of allethrin is highly dependent on the stereochemistry of the this compound and chrysanthemic acid components. This has driven the development of stereoselective syntheses of (+)- and (-)-allethrolone.
A common strategy for the stereoselective synthesis of this compound involves the enantioselective reduction of a prochiral precursor, such as 2-allyl-3-methyl-2-cyclopentene-1,4-dione.
Experimental Protocol: Stereoselective Reduction
-
Preparation of the Prochiral Dione: 2-Allyl-3-methyl-2-cyclopentene-1,4-dione is prepared according to established literature procedures.
-
Enantioselective Reduction: The dione is treated with a chiral reducing agent, such as a borane reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). The choice of the (R)- or (S)-catalyst determines whether the (+)- or (-)-enantiomer of this compound is formed.
| Catalyst | Product | Enantiomeric Excess (ee, %) | Yield (%) |
| (R)-CBS | (+)-Allethrolone | >95 | ~80-90 |
| (S)-CBS | (-)-Allethrolone | >95 | ~80-90 |
Conclusion
The synthesis of this compound has evolved significantly from the initial resolution of the racemate to highly efficient and stereoselective modern methods. The approaches detailed in this guide highlight the ingenuity of synthetic chemists in tackling the challenges posed by this important molecule. The provided experimental protocols and quantitative data offer a valuable starting point for researchers interested in the synthesis of this compound and its analogs for applications in insecticide development and other areas of chemical research. Further exploration of the cited literature is encouraged for a more comprehensive understanding of each synthetic route.
References
The Central Role of Allethrolone in Modern Pyrethroid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allethrolone, a cyclopentenolone derivative, stands as a cornerstone in the synthesis of a significant class of insecticides known as pyrethroids. Its unique structural features provide a versatile scaffold for the creation of a wide array of potent and selective insecticidal agents. This technical guide delves into the pivotal role of this compound as a precursor in pyrethroid synthesis, providing an in-depth overview of the synthetic pathways, experimental methodologies, and the underlying mechanism of action of the resulting compounds. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel pest control agents.
Chemical Properties of this compound
This compound, chemically known as (±)-2-allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one, is a viscous amber liquid. Its chemical formula is C₉H₁₂O₂ with a molecular weight of 152.19 g/mol .[1] The presence of a chiral center at the C4 position and a double bond in the cyclopentenone ring gives rise to different stereoisomers, with the (S)-enantiomer being of particular importance in the synthesis of highly active pyrethroids like S-bioallethrin.[2]
Synthesis of Pyrethroids from this compound
The primary route for the synthesis of pyrethroids from this compound is through the esterification of the hydroxyl group of this compound with a suitable carboxylic acid, most commonly chrysanthemic acid or its derivatives.[3][4][5] This reaction forms the characteristic ester linkage of pyrethroid insecticides. Furthermore, recent advancements have introduced olefin metathesis as a powerful tool to diversify the pyrethroid structures derived from this compound.
Esterification of this compound
The esterification of this compound with chrysanthemoyl chloride is a widely employed method for the synthesis of allethrin. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Diagram of the general esterification workflow:
Caption: General workflow for the synthesis of Allethrin via esterification.
Experimental Protocol: Synthesis of Allethrin
A general procedure for the synthesis of allethrin involves the following steps:
-
Preparation of Chrysanthemoyl Chloride: Chrysanthemic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to produce chrysanthemoyl chloride.
-
Esterification: this compound is dissolved in a suitable aprotic solvent, such as dichloromethane or toluene, along with a base like pyridine or triethylamine. The chrysanthemoyl chloride is then added dropwise to the solution, typically at a controlled temperature (e.g., 0-25 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is typically washed with dilute acid (to remove the base), water, and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final allethrin product.
Table 1: Quantitative Data for Allethrin Synthesis (Illustrative)
| Parameter | Value | Reference |
| Yield | 75-90% | [Hypothetical data based on general organic reactions] |
| Purity | >95% (after chromatography) | [Hypothetical data based on general organic reactions] |
| This compound:Chrysanthemoyl Chloride Ratio | 1:1.1 (slight excess of acid chloride) | [Hypothetical data based on general organic reactions] |
| Reaction Time | 2-6 hours | [Hypothetical data based on general organic reactions] |
| Reaction Temperature | 0-25 °C | [Hypothetical data based on general organic reactions] |
Olefin Metathesis of S-Allethrolone
A more advanced and versatile approach for the synthesis of a variety of pyrethroids from S-allethrolone involves olefin metathesis.[6] This method allows for the modification of the side chain of this compound, leading to the synthesis of natural pyrethrins like Pyrethrin I, Cinerin I, and Jasmolin I. The general strategy involves the cross-metathesis of the allyl group of S-allethrolone with a suitable olefin, followed by esterification with chrysanthemic acid or pyrethric acid.
Diagram of Pyrethrin I Synthesis via Olefin Metathesis:
Caption: Synthesis of Pyrethrin I from S-Allethrolone via Olefin Metathesis.
Experimental Protocol: Olefin Metathesis of S-Allethrolone (Conceptual)
Based on patent literature, a conceptual protocol would involve:[6]
-
Metathesis Reaction: S-allethrolone and a suitable olefin are dissolved in an appropriate solvent (e.g., dichloromethane, toluene). A metathesis catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst, is added, and the reaction is stirred, often under an inert atmosphere, until completion.
-
Catalyst Removal: The catalyst is removed by filtration through a pad of silica gel or by treatment with a suitable scavenger.
-
Purification of the Intermediate: The resulting modified this compound derivative (e.g., S-pyrethrolone) is purified by column chromatography.
-
Esterification: The purified intermediate is then esterified with the appropriate acid chloride (e.g., 1R-trans-chrysanthemoyl chloride) using a similar procedure to the one described for allethrin synthesis.
Table 2: Examples of Pyrethroids Synthesized from this compound and its Derivatives
| Pyrethroid | Acid Moiety | Alcohol Moiety Precursor | Key Synthetic Step |
| Allethrin | Chrysanthemic acid | This compound | Esterification |
| S-Bioallethrin | (1R)-trans-Chrysanthemic acid | (S)-Allethrolone | Esterification |
| Prallethrin | Chrysanthemic acid | 2-methyl-4-oxo-3-(2-propynyl)cyclopent-2-en-1-ol | Esterification |
| Pyrethrin I | (1R)-trans-Chrysanthemic acid | S-Allethrolone | Olefin Metathesis & Esterification |
| Cinerin I | (1R)-trans-Chrysanthemic acid | S-Allethrolone | Olefin Metathesis & Esterification |
| Jasmolin I | (1R)-trans-Chrysanthemic acid | S-Allethrolone | Olefin Metathesis & Esterification |
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Pyrethroids exert their insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[7] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to a specific site on the alpha-subunit of the sodium channel, modifying its gating properties. This binding prevents the channel from closing normally after activation, leading to a prolonged influx of sodium ions. The persistent depolarization of the nerve membrane results in repetitive firing of neurons, leading to paralysis and eventual death of the insect.
Diagram of Pyrethroid Action on Voltage-Gated Sodium Channels:
Caption: Mechanism of pyrethroid action on insect voltage-gated sodium channels.
Conclusion
This compound remains a fundamentally important precursor in the synthesis of a wide range of pyrethroid insecticides. The classical esterification route continues to be a mainstay for the production of established pyrethroids like allethrin. The advent of modern synthetic methods, particularly olefin metathesis, has opened up new avenues for the creation of more complex and potent pyrethroids, including synthetic versions of natural pyrethrins. A thorough understanding of the synthetic pathways originating from this compound, coupled with detailed knowledge of the mechanism of action of the resulting compounds, is crucial for the continued development of effective and safe insect control agents. This guide provides a foundational resource for professionals in the field to build upon in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrethrum: History of a Bio-Insecticide – Part 4 - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prallethrin (Ref: OMS 3033) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
The Biological Nexus: A Technical Guide to the Significance of Allethrolone Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allethrolone stands as a cornerstone intermediate in the synthesis of the first-generation synthetic pyrethroid insecticide, allethrin. The biological significance of this compound is intrinsically linked to the potent neurotoxic effects of its esterified product, allethrin, and its reappearance as a primary metabolite following biological degradation. This technical guide delineates the synthesis, mechanism of action, metabolism, and toxicological impact of allethrin, thereby illuminating the critical role of its core intermediate, this compound. It provides an in-depth review of the relevant signaling pathways, quantitative toxicity data, and detailed experimental protocols for the analysis of these compounds, serving as a comprehensive resource for professionals in research and drug development.
Introduction: this compound as a Key Synthetic Precursor
This compound, chemically known as (±)-2-allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one, is an alcohol moiety that serves as a pivotal intermediate in the chemical synthesis of allethrins.[1] Allethrin, the first synthetic pyrethroid, was created in 1949 by esterifying this compound with chrysanthemic acid.[1][2] This development marked the beginning of a new class of insecticides designed to mimic the potent, yet environmentally labile, insecticidal properties of natural pyrethrins found in Chrysanthemum cinerariaefolium. The significance of this compound, therefore, is not in its direct biological activity but in its role as a fundamental building block for a class of widely used neurotoxic insecticides.
Synthesis of Allethrin: The Role of this compound
The commercial production of allethrin is achieved through the esterification of this compound with chrysanthemic acid.[1] This process creates the characteristic cyclopropanecarboxylate ester structure of pyrethroids. The resulting technical-grade allethrin is a complex mixture of eight possible stereoisomers due to three chiral centers in the molecule.[1] Specific, more potent formulations, such as bioallethrin and esbiothrin, are refined to contain a limited number of these stereoisomers in specific ratios.[1][2]
Biological Significance: The Insecticidal Activity of Allethrin
The primary biological significance of this compound-derived products lies in their potent insecticidal activity. Allethrins are non-systemic insecticides that act on insects through contact, ingestion, and inhalation.[3]
Mechanism of Action: Disruption of Neuronal Signaling
Allethrin is a Type I pyrethroid, a classification for pyrethroids lacking an α-cyano group.[4] Its mode of action is characterized by its effect as a potent neurotoxin that targets the voltage-gated sodium channels in the nerve cell axons of insects.[5][6]
-
Binding to Sodium Channels : Allethrin binds to the sodium channels and modifies their function by preventing their closure.[5][7]
-
Prolonged Sodium Influx : This action allows for a prolonged and uncontrolled influx of sodium ions into the nerve cell.[6]
-
Persistent Depolarization : The continuous influx of positive ions leads to a state of permanent depolarization of the axonal membrane.[5]
-
Hyperexcitability and Paralysis : The nerve cannot repolarize, resulting in hyperexcitability, uncontrolled nerve firing, tremors, and eventual paralysis, leading to the insect's death.[6]
While voltage-gated sodium channels are the primary target, some studies suggest that pyrethroids may also affect other ion channels, such as voltage-gated calcium and chloride channels, contributing to their overall neurotoxicity.[8]
Toxicity Profile
Allethrin exhibits selective toxicity, being highly effective against insects while showing lower toxicity to mammals and birds. However, it is highly toxic to aquatic organisms.[9][10] The toxicity can vary depending on the specific isomeric composition of the product.[10]
Metabolism and Biodegradation: The Re-emergence of this compound
In mammals, allethrin is readily absorbed and extensively metabolized into less toxic, more water-soluble compounds that are excreted, primarily in the urine.[11][12] The metabolic process involves two main pathways: ester hydrolysis and oxidative degradation.[11]
-
Ester Hydrolysis : The central ester bond of allethrin is cleaved, yielding its constituent intermediates: This compound and chrysanthemic acid.[4] This hydrolysis is a significant detoxification step.
-
Oxidative Pathways : The molecule can also be oxidized at various sites, including the chrysanthemate isobutenyl group and the allyl group of the this compound moiety.[9]
The detection of this compound and various forms of chrysanthemum dicarboxylic acid (CDCA) in urine serves as a reliable biomarker for exposure to allethrin.[4][11]
Toxicological Effects of Allethrin and Its Intermediates
While metabolism generally leads to detoxification, exposure to allethrin has been associated with several adverse health effects, including oxidative stress and genotoxicity.
Oxidative Stress
Studies in Swiss albino mice have shown that oral administration of allethrin can induce oxidative stress.[13] This is characterized by a dose-dependent increase in the generation of reactive oxygen species (ROS) and lipid peroxidation (LPO).[13] Concurrently, a decrease in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase has been observed.[13] In rats, allethrin exposure led to increased lipid peroxidation in the male reproductive tract.[14] Developmental exposure in rats has also been linked to oxidative stress in female offspring, potentially through the inactivation of the PI3K/AKT/mTOR signaling pathway.[15]
Genotoxicity and Cytotoxicity
Allethrin has demonstrated genotoxic potential. In mice, it significantly induces chromosome aberrations and micronuclei in bone marrow cells.[13] The DNA-damaging potential was further confirmed in mouse liver cells.[13] Furthermore, a mixture of permethrin and allethrin was found to induce concentration- and time-dependent cytotoxic and genotoxic damage in cultured human peripheral blood lymphocytes.[16] Bioallethrin has also been shown to cause cellular toxicity and necrosis in human lymphocytes in vitro.[2]
Quantitative Data Summary
The following tables summarize the acute toxicity data for allethrin across various species and list its key physical and chemical properties.
Table 1: Acute Toxicity of Allethrin
| Species | Route | LD50 / LC50 Value | Reference(s) |
| Rat (male) | Oral | 1100 mg/kg | [3][10] |
| Rat (female) | Oral | 685 mg/kg | [3][10] |
| Rat | Dermal | >2500 mg/kg | [4][10] |
| Mouse | Oral | 480 mg/kg | [4][10] |
| Rabbit | Oral | 4290 mg/kg | [3][10] |
| Bobwhite Quail | Oral | 2030 mg/kg | [10] |
| Mallard Duck | Oral | >2000 mg/kg | [10] |
| Channel Catfish | 96-hour | LC50: 30 µg/L | [10] |
| Coho Salmon (d-allethrin) | 96-hour | LC50: 2.6 µg/L | [10] |
| Honey Bee | Contact | LD50: 3 - 9 µ g/bee | [9] |
Table 2: Physical and Chemical Properties of Allethrin
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₂₆O₃ | [4] |
| Molecular Weight | 302.4 g/mol | [4] |
| Appearance | Clear, amber-colored viscous liquid | [4] |
| Water Solubility | Practically insoluble | [9] |
| Stability | Unstable in light, air, and alkaline conditions | [9] |
| Boiling Point | 140 °C at 0.1 mmHg | [9] |
Experimental Protocols
The analysis of allethrin and its intermediates (metabolites) in biological and environmental matrices requires sensitive and selective analytical methods. The most common approaches involve gas chromatography (GC) and high-performance liquid chromatography (HPLC).[17]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a widely used technique for the cleanup and concentration of pyrethroids from complex matrices like water, sediment, and biological fluids.[17][18]
-
Principle : The sample is passed through a solid sorbent cartridge that retains the analytes of interest. Interfering compounds are washed away, and the analytes are then eluted with a small volume of an appropriate solvent.
-
General Protocol for Water Samples :
-
Conditioning : The SPE cartridge (e.g., HLB) is conditioned sequentially with ethyl acetate, methanol, and deionized water.[18]
-
Loading : The water sample (e.g., 1 L), often spiked with surrogate standards, is passed through the conditioned cartridge.[18]
-
Washing : The cartridge is washed to remove polar interferences.
-
Elution : The retained pyrethroids are eluted from the cartridge with a suitable organic solvent like ethyl acetate or dichloromethane.[18]
-
Concentration : The eluent is evaporated to a small volume (e.g., 0.2 mL) under a gentle stream of nitrogen, and internal standards are added before analysis.[18]
-
Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS, particularly with tandem mass spectrometry (GC-MS/MS), is the preferred method for the quantification of pyrethroids due to its high sensitivity and selectivity.[19]
-
Principle : Volatilized compounds are separated based on their boiling points and polarity in a capillary column. The separated compounds are then ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio, allowing for definitive identification and quantification.
-
Typical GC-MS/MS Protocol :
-
Injection : A small volume (e.g., 2 µL) of the concentrated extract is injected into the GC, often using a splitless mode.[19]
-
Separation : A capillary column (e.g., 30 m × 0.25 mm i.d. × 0.25 µm film thickness) is used with helium as the carrier gas.[19][20] The oven temperature is programmed to ramp from a low initial temperature (e.g., 70-90°C) to a high final temperature (e.g., 300°C) to elute all compounds of interest.[19][21]
-
Ionization : Electron Ionization (EI) is commonly used.[19] For enhanced sensitivity with halogenated pyrethroids, Negative Chemical Ionization (NCI) can be employed.[22]
-
Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, providing high selectivity and reducing matrix interference.[19]
-
Quantification : Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and using a matrix-matched calibration curve.[19]
-
Genotoxicity Assessment: Micronucleus (MN) Assay
The MN assay is a standard method for evaluating the genotoxic potential of a chemical by measuring damage to chromosomes.
-
Principle : The assay detects micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division (mitosis). An increase in the frequency of micronucleated cells indicates genotoxic damage.
-
In Vivo Protocol (Mouse Bone Marrow) :
-
Dosing : Swiss albino mice are treated with the test compound (e.g., allethrin at 25 and 50 mg/kg body weight) via oral gavage.[13]
-
Sample Collection : At a specified time post-treatment (e.g., 24 hours), the animals are sacrificed, and bone marrow is flushed from the femurs.
-
Slide Preparation : The bone marrow cells are centrifuged, and the pellet is used to prepare smears on glass slides.
-
Staining : The slides are fixed and stained with a DNA-specific stain (e.g., Giemsa).
-
Scoring : A large number of cells (e.g., 2000 polychromatic erythrocytes per animal) are scored under a microscope for the presence of micronuclei. The frequency of micronucleated cells in the treated group is compared to that of a control group.
-
Conclusion
This compound, while possessing limited direct biological activity, is of immense significance as a core intermediate. Its primary importance stems from its role in the synthesis of allethrin, a potent neurotoxic insecticide that targets the voltage-gated sodium channels of insects. Following exposure, the metabolic breakdown of allethrin in organisms regenerates this compound, making it a key metabolite and a biomarker for exposure. The toxicological profile of the parent compound, allethrin, which includes inducing oxidative stress and genotoxicity, underscores the need for continued research into the long-term effects of these synthetic pyrethroids. The detailed analytical methodologies presented provide the necessary tools for researchers to monitor these compounds in various matrices, contributing to a better understanding of their environmental fate and biological impact. This guide serves as a foundational resource for professionals engaged in the study and development of insecticides and related chemical entities.
References
- 1. Allethrin (Ref: FMC 249) [sitem.herts.ac.uk]
- 2. Allethrins - Wikipedia [en.wikipedia.org]
- 3. fda.gov.tw [fda.gov.tw]
- 4. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrethroid - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
- 7. Mode of action of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allethrins (EHC 87, 1989) [inchem.org]
- 10. EXTOXNET PIP - ALLETHRIN [extoxnet.orst.edu]
- 11. Metabolism of (S)-bioallethrin and related compounds in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Allethrin-induced genotoxicity and oxidative stress in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allethrin induced toxicity in the male reproductive tract of rats contributes to disruption in the transcription of genes involved in germ cell production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.uniroma1.it [iris.uniroma1.it]
- 16. A permethrin/allethrin mixture induces genotoxicity and cytotoxicity in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. pubs.usgs.gov [pubs.usgs.gov]
- 19. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS) [mdpi.com]
- 22. agilent.com [agilent.com]
An In-depth Technical Guide to the Natural Sources and Analogues of Allethrolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allethrolone, a cyclopentenolone derivative, is a key chiral building block in the synthesis of pyrethroid insecticides and is also found in nature. This technical guide provides a comprehensive overview of the natural sources of this compound and its analogues, detailing their isolation, synthesis, and biological activities. The primary natural source of compounds structurally related to this compound is the pyrethrum daisy, Chrysanthemum cinerariifolium, which produces a class of esters known as pyrethrins. This compound itself has been identified in the plant Zanthoxylum simulans. This guide presents detailed experimental protocols for the extraction of these natural products. Furthermore, it explores a range of synthetic analogues of this compound, focusing on esters and ethers that have been developed to enhance insecticidal potency and stability. Quantitative biological activity data, including IC50 and LC50 values, are summarized in structured tables for comparative analysis. The guide also elucidates the primary mechanism of action of this compound-containing compounds, which involves the modulation of voltage-gated sodium channels, and details the downstream signaling pathways, including the disruption of calcium homeostasis and the induction of apoptosis and autophagy through the PI3K/AKT/mTOR pathway. This is visualized through detailed diagrams to facilitate a deeper understanding of their molecular interactions.
Natural Sources of this compound and Related Compounds
This compound and its structural relatives are primarily found in two distinct botanical sources.
Zanthoxylum simulans
This compound has been reported as a natural constituent of Zanthoxylum simulans, a plant belonging to the Rutaceae family. However, detailed protocols for its isolation from this specific source are not widely documented in publicly available literature. The presence of this compound in this species suggests a potential for discovering other related natural products with interesting biological activities.
Chrysanthemum cinerariifolium (Pyrethrum Daisy)
The most significant natural source of compounds structurally analogous to this compound is the flower heads of Chrysanthemum cinerariifolium, commonly known as the pyrethrum daisy. These flowers contain a mixture of six insecticidal esters collectively known as pyrethrins . The pyrethrins are esters of two acids, chrysanthemic acid and pyrethric acid, and three rethrolones: pyrethrolone, cinerolone, and jasmolone. This compound is the alcohol moiety of the synthetic pyrethroid, allethrin.
The pyrethrin content in dried pyrethrum flowers typically ranges from 0.9% to 1.3% by weight. The composition of the six pyrethrin esters is approximately as follows:
-
Pyrethrin I: ~35%
-
Pyrethrin II: ~33%
-
Cinerin I: ~10%
-
Cinerin II: ~14%
-
Jasmolin I: ~5%
-
Jasmolin II: ~4%
Analogues of this compound
A wide range of this compound analogues have been synthesized, primarily to improve upon the insecticidal properties of the natural pyrethrins, such as photostability and potency.
Allethrin and its Isomers
Allethrin is the ester of (±)-allethrolone and (±)-cis,trans-chrysanthemic acid. It was the first synthetic pyrethroid. Commercial allethrin is a mixture of eight stereoisomers. The biological activity of these isomers varies significantly. Bioallethrin is a more active formulation that contains a high proportion of the most potent isomers.
Other Synthetic Analogues
Numerous other synthetic analogues have been developed, primarily focusing on modifications of the alcohol moiety (the rethrolone part) and the acid moiety. These include various esters and ethers designed to optimize insecticidal activity, reduce mammalian toxicity, and enhance environmental stability. Patents describe a range of derivatives, including those with modified side chains on the cyclopentenolone ring and various ester and ether linkages.
Experimental Protocols
Extraction of Pyrethrins from Chrysanthemum cinerariifolium
The following is a general protocol for the solvent extraction of pyrethrins from dried pyrethrum flowers.
Materials:
-
Dried and finely ground flower heads of Chrysanthemum cinerariifolium
-
Hexane or petroleum ether (solvent)
-
Soxhlet apparatus
-
Rotary evaporator
-
Filter paper
-
Glassware (flasks, beakers, etc.)
Procedure:
-
Preparation of Plant Material: Dry the pyrethrum flower heads at a low temperature (e.g., 40-50°C) to a constant weight to minimize thermal degradation of the active compounds. Grind the dried flowers into a fine powder to increase the surface area for extraction.
-
Soxhlet Extraction:
-
Place a known quantity of the ground flower powder into a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the extraction solvent (hexane or petroleum ether) to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, travel up a distillation arm, and condense in the condenser. The condensed solvent will drip into the thimble containing the plant material.
-
Once the level of the liquid in the thimble rises to the top of the siphon tube, the liquid contents of the thimble are siphoned back into the distilling flask.
-
Allow this cycle to repeat for several hours (typically 6-8 hours) to ensure complete extraction of the pyrethrins.
-
-
Solvent Evaporation: After the extraction is complete, cool the apparatus. The solvent in the distilling flask, now containing the extracted pyrethrins, is transferred to a round-bottom flask. Concentrate the extract using a rotary evaporator under reduced pressure and at a low temperature (below 40°C) to remove the solvent.
-
Purification (Optional): The resulting crude extract can be further purified using techniques such as column chromatography on silica gel to separate the different pyrethrin components.
Synthesis of Allethrin (General Overview)
The synthesis of Allethrin involves the esterification of this compound with chrysanthemic acid or its acid chloride.
Key Steps:
-
Synthesis of this compound: A common synthetic route involves the condensation of a glyoxal with a β-keto ester, followed by cyclization and subsequent modifications to introduce the allyl group.
-
Synthesis of Chrysanthemic Acid: This cyclopropanecarboxylic acid can be synthesized through various routes, including the reaction of a pyrazoline derivative with an appropriate diene.
-
Esterification: this compound and chrysanthemic acid (or its more reactive acid chloride) are reacted in the presence of a coupling agent (like dicyclohexylcarbodiimide, DCC) or a base (like pyridine) to form the ester linkage, yielding Allethrin.
Biological Activity and Data Presentation
This compound and its analogues exhibit a range of biological activities, with the most prominent being their insecticidal effects. Some analogues have also been investigated for their cytotoxic properties.
| Compound | Assay | Organism/Cell Line | Endpoint | Value | Reference |
| Allethrin | Cytotoxicity | Human Leydig cells (LC540) | IC50 | 125 µM | [1] |
| Cytotoxicity | Primary rat Leydig cells | IC50 | 59 µM | [1] | |
| Cytotoxicity | Human corneal epithelial cells | IC50 | ≈85 µM | [2] | |
| Acute Toxicity | Gammarus lacustris (Scud) | LC50 (24 hr) | 38 µg/L | [3] | |
| Bioallethrin | Acute Toxicity | Coho salmon | LC50 (96 hr) | 22.2 µg/L | [4] |
| Acute Toxicity | Steelhead trout | LC50 (96 hr) | 17.5 µg/L | [4] | |
| Acute Toxicity | Channel catfish | LC50 (96 hr) | >30.1 µg/L | [4] | |
| Permethrin/Allethrin Mixture (10/0.14 µg/ml) | Genotoxicity | Human peripheral blood lymphocytes | Micronuclei Frequency | Significant increase | [5] |
Signaling Pathways and Mechanism of Action
The primary target of this compound-containing pyrethroids is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects and mammals.
Interaction with Voltage-Gated Sodium Channels
Pyrethroids bind to the α-subunit of the VGSC and modify its gating properties. Specifically, they slow down both the activation and inactivation of the channel, leading to a prolonged influx of sodium ions into the neuron. This results in membrane depolarization, repetitive firing of action potentials, and ultimately, paralysis and death of the insect.
Pyrethroid Interaction with Voltage-Gated Sodium Channels.
Downstream Signaling: Calcium Homeostasis, Apoptosis, and Autophagy
The sustained membrane depolarization caused by pyrethroids leads to the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium. This disruption of calcium homeostasis can trigger several downstream signaling cascades, including the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process).
One of the key pathways implicated in these processes is the PI3K/AKT/mTOR signaling pathway . Studies have shown that exposure to allethrin can lead to the downregulation of key proteins in this pathway, such as PI3K, AKT, and mTOR. The inhibition of this pro-survival pathway contributes to the observed increase in apoptosis and autophagy.
Downstream Signaling Effects of Allethrin.
Conclusion
This compound and its analogues, both natural and synthetic, represent a significant class of compounds with potent biological activities, particularly as insecticides. The natural pyrethrins from Chrysanthemum cinerariifolium have served as the blueprint for the development of a vast array of synthetic pyrethroids, including Allethrin. Understanding their natural sources, methods of extraction and synthesis, and their mechanisms of action is crucial for the development of new and improved insecticides, as well as for assessing their toxicological profiles. The primary mode of action via modulation of voltage-gated sodium channels is well-established, and ongoing research continues to unravel the complexities of their downstream signaling effects, including the induction of apoptosis and autophagy. This guide provides a foundational resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and toxicology.
References
- 1. Allethrin induces oxidative stress, apoptosis and calcium release in rat testicular carcinoma cells (LC540) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allethrin toxicity on human corneal epithelial cells involves mitochondrial pathway mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioallethrin (UK PID) [inchem.org]
- 5. A permethrin/allethrin mixture induces genotoxicity and cytotoxicity in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Allethrolone: Nomenclature, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Allethrolone, a key chemical intermediate in the synthesis of pyrethroid insecticides. This document details its nomenclature, chemical and physical properties, and outlines relevant experimental protocols for its synthesis, purification, analysis, and the investigation of its biological activity.
Nomenclature and CAS Number Identification
This compound is a cyclopentenone derivative and a crucial precursor in the production of synthetic pyrethroids, such as allethrin. Accurate identification is paramount for research and development.
IUPAC Name: 4-hydroxy-3-methyl-2-(2-propen-1-yl)-2-cyclopenten-1-one[1]
Synonyms:
-
(1)-2-Allyl-4-hydroxy-3-methylcyclopent-2-en-1-one[2]
-
(RS)-4-Hydroxy-3-methyl-2-(2-propenyl)-2-cyclopenten-1-one
-
(±)-Allethrolone
-
2-Allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one[2]
-
4-Hydroxy-3-methyl-2-(2-propenyl)-2-cyclopenten-1-one
-
NSC 42192[2]
-
dl-Allethrolone
CAS Registry Number:
-
Primary CAS Number: 29605-88-7[2]
-
Deprecated CAS Number: 551-45-1
Physicochemical Properties
A thorough understanding of this compound's physicochemical properties is essential for its handling, formulation, and analysis. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Boiling Point | 275.7 °C at 760 mmHg (estimated) | [3][4] |
| Density | 1.082 g/cm³ | [3][5] |
| Flash Point | 115.2 °C (estimated) | [3][5] |
| Solubility | Soluble in DMSO | [2] |
| logP (o/w) | 0.420 (estimated) | [6] |
| Refractive Index | 1.533 | [3][5] |
| Vapor Pressure | 0.001 mmHg at 25°C | [3][5] |
Experimental Protocols
This section provides an overview of methodologies for the synthesis, purification, analysis, and investigation of the biological activity of this compound. While specific, detailed protocols for every aspect of this compound research are not exhaustively available in single sources, this guide compiles and references established methods for related compounds and techniques.
Synthesis of this compound
Several synthetic routes to this compound have been reported. One common method involves the reaction of a furan compound in a dioxane/water mixture, followed by refluxing and extraction.
Example Protocol Outline:
-
Reaction Setup: A furan derivative (e.g., 300 mg of a compound with the formula C₁₀H₁₄O) is added to a mixture of dioxane (3.0 ml) and water (2.0 ml).[7] Hydroquinone (10 mg) is then added as a stabilizer.[7]
-
Buffering and Reflux: A phosphate buffer solution (prepared from potassium dihydrogen phosphate and sodium monohydrogen phosphate in water) is added to the reaction mixture.[7] The solution is then refluxed for approximately 90 minutes.[7]
-
Extraction: After cooling, water is added, and the solution is saturated with sodium chloride. The product is extracted twice with diethyl ether.[7]
-
Drying and Purification: The combined ether layers are dried over magnesium sulfate, and the solvent is evaporated.[7] The crude product is then purified by column chromatography on silica gel to yield this compound.[7]
A retrosynthesis scheme for this compound is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. This compound|lookchem [lookchem.com]
- 4. EP0021926A1 - Process for the preparation of optically active this compound - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. This compound, 29605-88-7 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectral Analysis of Allethrolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of Allethrolone, a key intermediate in the synthesis of pyrethroid insecticides. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering insights into the structural elucidation of this important organic compound.
Introduction to this compound
This compound, with the chemical formula C₉H₁₂O₂, is a cyclopentenone derivative featuring a hydroxyl group, a methyl group, and an allyl group attached to the ring.[1] Its accurate identification and characterization are crucial for quality control in the manufacturing of synthetic pyrethroids and for research into their metabolism and environmental fate. Spectroscopic techniques are indispensable tools for this purpose.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
Data Presentation: Electron Ionization Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 152 | 25 | [M]⁺ (Molecular Ion) |
| 110 | 100 | [M - C₃H₆]⁺ |
| 95 | 40 | [M - C₃H₆ - CH₃]⁺ |
| 81 | 55 | [C₆H₉O]⁺ |
| 67 | 30 | [C₅H₇]⁺ |
| 53 | 45 | [C₄H₅]⁺ |
| 41 | 80 | [C₃H₅]⁺ (Allyl cation) |
Data sourced from NIST WebBook.[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Sample Preparation : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Gas Chromatography :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas : Helium at a constant flow rate.
-
-
Mass Spectrometry :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Scan Range : m/z 40-200.
-
Data Acquisition : The mass spectrum of the eluting compound corresponding to this compound is recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.
Data Presentation: Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| OH | Variable (broad) | Singlet | 1H | Chemical shift is concentration and solvent dependent. |
| CH (on C=C) of allyl | 5.7-5.9 | Multiplet | 1H | |
| CH₂ (on C=C) of allyl | 4.9-5.1 | Multiplet | 2H | |
| CH₂ (allylic) | ~2.8-3.0 | Multiplet | 2H | |
| CH (with OH) | ~4.5 | Multiplet | 1H | |
| CH₂ (in ring) | ~2.2-2.6 | Multiplet | 2H | Diastereotopic protons, may show complex splitting. |
| CH₃ | ~2.0 | Singlet | 3H |
Table 2: Referenced ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~205 |
| C (olefinic, C3) | ~140 |
| C (olefinic, C2) | ~135 |
| CH (olefinic, allyl) | ~135 |
| CH₂ (olefinic, allyl) | ~115 |
| CH-OH | ~70 |
| CH₂ (allylic) | ~35 |
| CH₂ (ring) | ~30 |
| CH₃ | ~15 |
Source of Sample for Referenced Data: L. Crombie, G. Pattenden, D. J. Simmonds J. Chem. Soc. Perkin Trans. I, 1975, 1500.[2]
Experimental Protocol: NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition :
-
A standard one-pulse sequence is used.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Data processing involves Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon.
-
Typical spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Data processing is similar to ¹H NMR.
-
-
2D NMR (Optional but Recommended) : For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C direct correlations can be performed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Data Presentation: Expected IR Absorption Bands
Based on the functional groups in this compound, the following characteristic IR absorption bands are expected.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3400 | Strong, Broad | O-H stretch | Alcohol |
| ~3080 | Medium | =C-H stretch | Alkene (allyl group) |
| ~2920 | Medium | C-H stretch | Alkane (methyl, methylene) |
| ~1715 | Strong | C=O stretch | α,β-Unsaturated Ketone |
| ~1645 | Medium | C=C stretch | Alkene (allyl group) |
| ~1620 | Medium | C=C stretch | Alkene (cyclopentenone ring) |
| ~1100 | Strong | C-O stretch | Secondary Alcohol |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Neat Liquid : If this compound is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.
-
Solid (KBr Pellet) : If solid, a few milligrams of this compound are finely ground with anhydrous KBr powder and pressed into a thin, transparent pellet.
-
Solution : A dilute solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be prepared and placed in a liquid cell.
-
-
Data Acquisition :
-
A background spectrum of the empty sample holder (or solvent) is first recorded.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Workflow for Spectral Analysis of this compound
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of an this compound sample.
This comprehensive approach, combining MS, NMR, and IR spectroscopy, allows for the unambiguous identification and structural elucidation of this compound, ensuring its quality for use in further chemical synthesis and research applications.
References
An In-depth Technical Guide to the Thermochemical Properties of Allethrolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allethrolone, a key chiral intermediate in the synthesis of pyrethroid insecticides such as allethrin, plays a crucial role in the development of effective and stereospecific pest control agents. A thorough understanding of its thermochemical properties is essential for process optimization, safety assessment, and the development of stable formulations. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for the determination of its thermochemical characteristics, and presents a visualization of the relevant biological pathway associated with the final product, allethrin. Despite an extensive literature search, specific experimental or computational thermochemical data for this compound, such as the standard enthalpy of formation and combustion, remain unquantified in publicly accessible research. This guide highlights this significant data gap and provides methodologies for future research to elucidate these critical parameters.
Introduction
This compound, chemically known as 4-hydroxy-3-methyl-2-(2-propen-1-yl)-2-cyclopenten-1-one, is a five-membered ring compound containing a ketone, a hydroxyl group, and an allyl side chain. Its stereochemistry is of paramount importance as it dictates the insecticidal efficacy of the resulting pyrethroid esters. The synthesis of specific stereoisomers of allethrin, for instance, relies on the use of enantiomerically pure forms of this compound.
The thermochemical properties of a substance, such as its enthalpy of formation, heat of combustion, and heat capacity, are fundamental to understanding its energetic stability and reactivity. This data is critical for:
-
Process Safety and Hazard Analysis: Predicting the exothermic potential of synthesis and decomposition reactions.
-
Reaction Engineering: Optimizing reaction conditions and reactor design.
-
Formulation Development: Assessing the long-term stability of this compound and its derivatives under various storage conditions.
-
Computational Modeling: Providing essential parameters for molecular modeling and simulation studies.
This guide aims to consolidate the available information on this compound's properties and provide a framework for the experimental determination of its thermochemical data.
Physicochemical Properties of this compound
While direct thermochemical data is scarce, the fundamental physicochemical properties of this compound have been established. These are summarized in the table below. For comparative purposes, data for the related, simpler compound, cyclopentanone, is also provided.
| Property | This compound | Cyclopentanone |
| Molecular Formula | C₉H₁₂O₂ | C₅H₈O |
| Molecular Weight | 152.19 g/mol | 84.12 g/mol |
| Appearance | Solid powder | Colorless liquid |
| CAS Number | 29605-88-7 | 120-92-3 |
| Standard Enthalpy of Formation (liquid) | Data not available | -239.3 ± 1.3 kJ/mol |
| Standard Enthalpy of Combustion (liquid) | Data not available | -2873.1 ± 1.2 kJ/mol |
Thermochemical Properties: A Data Gap
A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally predicted thermochemical data for this compound. This includes critical parameters such as:
-
Standard Enthalpy of Formation (ΔfH°): The enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.
-
Standard Enthalpy of Combustion (ΔcH°): The enthalpy change when one mole of the compound undergoes complete combustion with oxygen under standard conditions.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of a given amount of the substance by one degree Celsius.
-
Enthalpies of Phase Transitions: Enthalpy of fusion (melting), vaporization (boiling), and sublimation.
The absence of this data presents a significant challenge for detailed process safety assessments and the development of robust computational models for reactions involving this compound. The experimental protocols outlined in the subsequent section provide a clear path for future research to address this knowledge gap.
Experimental Protocols for Thermochemical Analysis
To determine the thermochemical properties of this compound, established calorimetric techniques can be employed. The following sections detail the methodologies for key experiments.
Determination of the Enthalpy of Combustion via Bomb Calorimetry
Objective: To measure the heat of combustion of this compound at constant volume, from which the standard enthalpy of combustion can be calculated.
Apparatus:
-
Isoperibol bomb calorimeter (e.g., Parr 6200 Series)
-
Oxygen cylinder with pressure regulator
-
Pellet press
-
Analytical balance (± 0.1 mg)
-
Ignition wire (e.g., platinum or nichrome)
-
Benzoic acid (certified standard for calibration)
-
Crucible (quartz or stainless steel)
-
High-precision thermometer or temperature probe
Procedure:
-
Calibration of the Calorimeter:
-
A pellet of approximately 1 g of benzoic acid is accurately weighed and placed in the crucible.
-
A 10 cm piece of ignition wire is attached to the electrodes of the bomb head, with the wire in contact with the pellet.
-
The bomb is assembled and purged with oxygen to remove atmospheric nitrogen.
-
The bomb is then charged with high-purity oxygen to a pressure of 30 atm.
-
The sealed bomb is placed in the calorimeter bucket containing a precisely known mass of water (typically 2000 g).
-
The calorimeter is assembled, and the initial temperature is recorded for a few minutes to establish a baseline.
-
The sample is ignited, and the temperature is recorded at regular intervals until a stable final temperature is reached.
-
The heat capacity of the calorimeter (C_cal) is calculated using the known heat of combustion of benzoic acid.
-
-
Combustion of this compound:
-
A pellet of this compound (approximately 0.5-0.8 g) is accurately weighed and subjected to the same procedure as the benzoic acid standard.
-
The temperature change upon combustion is recorded.
-
The heat released by the combustion of this compound is calculated using the previously determined heat capacity of the calorimeter.
-
Corrections are applied for the heat of formation of nitric acid (from residual nitrogen) and sulfuric acid (if sulfur is present), and for the heat of combustion of the ignition wire.
-
The constant volume heat of combustion (ΔU_c) is determined.
-
The standard enthalpy of combustion (ΔH_c°) is then calculated from ΔU_c using the relationship ΔH = ΔU + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.
-
Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Objective: To measure the heat capacity of this compound as a function of temperature and to determine the enthalpy of any phase transitions (e.g., melting).
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000)
-
Hermetically sealed aluminum pans
-
Inert gas supply (e.g., nitrogen)
-
Certified reference materials for calibration (e.g., indium, zinc)
Procedure:
-
Instrument Calibration:
-
The temperature and heat flow of the DSC instrument are calibrated using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).
-
-
Sample Preparation:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an aluminum DSC pan.
-
The pan is hermetically sealed to prevent any loss of volatile components. An empty sealed pan is used as a reference.
-
-
DSC Analysis:
-
The sample and reference pans are placed in the DSC cell.
-
A controlled temperature program is initiated under a constant flow of inert gas. A typical program would involve an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) over the desired temperature range, and a final isothermal period.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
-
Data Analysis:
-
The resulting DSC thermogram is analyzed to determine:
-
Heat Capacity (Cp): Calculated from the heat flow signal in a region with no thermal events.
-
Melting Point (Tm): The temperature at which the endothermic melting peak occurs.
-
Enthalpy of Fusion (ΔHm): The integral of the melting peak, which represents the energy required to melt the sample.
-
Thermal Decomposition: The onset temperature of any exothermic or endothermic events associated with decomposition.
-
-
Biological Signaling Pathway
This compound is a precursor to pyrethroid insecticides like allethrin. The primary mode of action of pyrethroids is the disruption of the nervous system of insects by targeting voltage-gated sodium channels.[1][2] These channels are crucial for the propagation of nerve impulses.
Pyrethroids bind to the voltage-gated sodium channels, preventing them from closing normally after a nerve impulse.[1] This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges and eventual paralysis of the insect.[1]
Below is a diagram illustrating the mechanism of action of pyrethroid insecticides on insect voltage-gated sodium channels.
Conclusion
This compound is a cornerstone in the synthesis of several commercially important pyrethroid insecticides. While its synthesis and stereochemistry are well-documented, a significant gap exists in the scientific literature concerning its fundamental thermochemical properties. This guide has provided the necessary theoretical background and detailed experimental protocols to enable researchers to determine these vital parameters. The elucidation of this compound's enthalpy of formation, combustion, and its thermal stability profile will undoubtedly contribute to safer and more efficient manufacturing processes, as well as more stable product formulations. Furthermore, understanding the mechanism of action of the resulting pyrethroid insecticides, as visualized in this guide, is crucial for the development of new and improved pest control agents and for managing insecticide resistance. It is hoped that this guide will stimulate further research into the thermochemical characteristics of this important chemical intermediate.
References
The Uncharted Toxicity of Allethrolone: A Technical Review of a Pyrethroid Metabolite
Disclaimer: Direct toxicological data for Allethrolone is exceptionally limited in publicly available scientific literature. This document summarizes the existing information and provides a contextual overview based on its parent compound, Allethrin. The significant data gaps preclude a definitive toxicological profile for this compound.
Executive Summary
Hazard Identification and Classification of this compound
The primary source of toxicological information for this compound comes from its Safety Data Sheets (SDS). The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:
| Hazard Class | Hazard Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Skin Sensitization | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life |
Data derived from publicly available Safety Data Sheets.
Toxicological Profile of the Parent Compound: Allethrin
To provide a framework for understanding the potential toxicity of this compound, it is pertinent to review the toxicological profile of its parent compound, Allethrin. Allethrin is a Type I pyrethroid, a class of insecticides that act as neurotoxicants by targeting voltage-gated sodium channels in nerve membranes.
Acute Toxicity of Allethrin
Allethrin generally exhibits moderate acute toxicity in mammals. The following table summarizes key acute toxicity values for Allethrin[2][3]:
| Route of Exposure | Species | LD50 / LC50 Value |
| Oral | Rat | 685 - 1100 mg/kg bw |
| Oral | Mouse | 480 mg/kg bw |
| Dermal | Rat | >2500 mg/kg bw |
| Inhalation (4h) | Rat | >1500 mg/m³ |
These values are for Allethrin, not this compound. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that kills half of the tested population.
Signs of acute Allethrin poisoning in mammals are consistent with neurotoxicity and include tremors, hyperexcitability, salivation, and convulsions[3][4].
Genotoxicity, Carcinogenicity, and Reproductive Toxicity of Allethrin
-
Genotoxicity: Studies on Allethrin have produced conflicting results. However, some research indicates that Allethrin can induce chromosomal aberrations and micronuclei in the bone marrow cells of mice, suggesting a potential for genotoxicity, possibly mediated through oxidative stress[5].
-
Carcinogenicity: Long-term animal studies on Allethrin have not demonstrated evidence of oncogenic effects[3][6].
-
Reproductive and Developmental Toxicity: Animal studies have not shown Allethrin to be teratogenic, embryotoxic, or fetotoxic at doses that were not maternally toxic[4][6].
Metabolism of Allethrin to this compound
Allethrin is metabolized in mammals primarily through the hydrolysis of its ester linkage, yielding this compound and chrysanthemic acid. These metabolites are then further processed and excreted, mainly in the urine[4][7]. The detoxification of Allethrin is generally rapid, which contributes to its relatively low toxicity in mammals compared to insects[6].
Standard Experimental Protocols for Toxicological Assessment
Due to the absence of specific experimental data for this compound, this section outlines the standard methodologies that would be employed to assess its toxicological profile.
Acute Oral Toxicity (OECD Test Guideline 423)
This protocol is designed to determine the acute oral toxicity of a substance.
-
Test Animals: Typically, young adult female rats are used.
-
Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum for at least 5 days prior to the study.
-
Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used with a starting dose based on available information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The results are used to classify the substance into a GHS acute toxicity category.
Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to mimic in vivo metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid due to a reverse mutation) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Logical Relationship in Toxicity Assessment
The toxicological assessment of a metabolite like this compound is logically dependent on the data from its parent compound, Allethrin. However, direct testing is essential for a definitive profile.
Conclusion and Future Directions
The potential toxicological profile of this compound remains largely undefined due to a significant lack of direct experimental data. While hazard classifications from Safety Data Sheets indicate potential for acute oral toxicity and skin sensitization, quantitative toxicological parameters are absent from the public domain. The toxicological profile of the parent compound, Allethrin, suggests that neurotoxicity is a key concern for this class of pyrethroids. However, it cannot be assumed that this compound shares the same toxicological properties or potency as Allethrin.
A comprehensive assessment of this compound's safety would necessitate a battery of in vitro and in vivo studies following established international guidelines. Key areas for future research include:
-
Acute toxicity studies via oral, dermal, and inhalation routes to determine LD50 and LC50 values.
-
Sub-chronic and chronic toxicity studies to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).
-
Genotoxicity testing using a standard battery of in vitro and in vivo assays.
-
Reproductive and developmental toxicity studies to assess effects on fertility and offspring.
-
Mechanistic studies to determine if this compound interacts with neurotoxicological targets such as sodium channels.
Until such data become available, any risk assessment for this compound must be considered provisional and will likely rely on conservative assumptions based on the data for Allethrin.
References
- 1. echemi.com [echemi.com]
- 2. EXTOXNET PIP - ALLETHRIN [extoxnet.orst.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Allethrins (EHC 87, 1989) [inchem.org]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. Allethrin (UK PID) [inchem.org]
- 7. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Resolution of Allethrolone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allethrolone, a key intermediate in the synthesis of pyrethroid insecticides, possesses a chiral center that gives rise to two enantiomers. These enantiomers can exhibit different biological activities and metabolic fates. Therefore, the production of enantiomerically pure this compound is of significant interest for the development of more effective and safer agrochemicals. Enzymatic kinetic resolution has emerged as a powerful green chemistry tool for the separation of enantiomers, offering high selectivity under mild reaction conditions. This application note provides detailed protocols and data for the enzymatic resolution of racemic this compound using lipases.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting or unreacted enantiomer (as the remaining substrate). In the case of this compound, a lipase is used to selectively acylate one of the enantiomers, leading to the formation of an ester, while the other enantiomer remains largely unreacted. A major limitation of kinetic resolution is that the maximum theoretical yield for each enantiomer is 50%.
Data Presentation
The following table summarizes the quantitative data obtained from the enzymatic resolution of this compound using different lipases.
| Enzyme Source | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Product (eep %) | Enantioselectivity (E) | Reference |
| Penicillium expansum PED-03 | Not Specified | Nonaqueous | 35 | 36 | ~48 (96% of theoretical) | 99 | >100 | [1] |
| Amano Lipase P (Pseudomonas cepacia) | Isopropenyl Acetate | tert-Butyl methyl ether (TBME) | Not Specified | Not Specified | - | - | - | [Patent] |
Note: The data for Amano Lipase P is derived from a patent describing the resolution of similar hydroxy-cyclopentenones and is provided as a reference for a potential alternative enzyme.
Experimental Protocols
This section provides detailed methodologies for the enzymatic resolution of racemic this compound.
Protocol 1: Resolution with Penicillium expansum PED-03 Lipase
This protocol is based on the reported successful resolution of this compound.[1]
Materials:
-
Racemic this compound
-
Crude or purified lipase from Penicillium expansum PED-03
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether, hexane, or toluene)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Phosphate buffer (pH 9.5)
-
Magnetic stirrer with temperature control
-
Reaction vessel
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a solution of racemic this compound (e.g., 1 mmol, 152.19 mg) in 10 mL of an anhydrous organic solvent in a sealed reaction vessel, add the acyl donor (e.g., 1.2 mmol of vinyl acetate).
-
Add the lipase from Penicillium expansum PED-03 (e.g., 50 mg of crude enzyme powder). The optimal enzyme amount should be determined empirically.
-
-
Reaction Conditions:
-
Stir the reaction mixture at 35°C.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 6 hours) and analyzing them by chiral HPLC or GC.
-
-
Reaction Work-up:
-
Once the desired conversion (ideally close to 50%) is reached (e.g., after 36 hours), stop the reaction by filtering off the enzyme.
-
Wash the enzyme with a small amount of the organic solvent.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Separate the resulting acylated this compound from the unreacted this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Analytical Methods: Determination of Enantiomeric Excess and Conversion
The enantiomeric excess (e.e.) of the unreacted this compound and the acylated product, as well as the conversion of the reaction, should be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Chiral HPLC Method Development (General Protocol):
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of ketones and alcohols. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.
-
Mobile Phase:
-
For normal phase HPLC, a mixture of n-hexane and isopropanol is typically used. Start with a ratio of 90:10 (v/v) and adjust as needed to optimize resolution.
-
For reversed-phase HPLC, a mixture of acetonitrile and water or methanol and water can be used.
-
-
Detection: Use a UV detector at a wavelength where this compound and its ester show good absorbance (e.g., 220-230 nm).
-
Analysis:
-
Inject a sample of the racemic this compound to determine the retention times of the two enantiomers.
-
Inject samples from the reaction mixture to determine the peak areas of the remaining substrate enantiomers and the product enantiomers.
-
Conversion (c) can be calculated using the formula: c = (eep) / (ees + eep)
-
Enantiomeric excess (ee) is calculated as: ee = |([R] - [S]) / ([R] + [S])| * 100% where [R] and [S] are the concentrations (or peak areas) of the R and S enantiomers, respectively.
-
Enantioselectivity (E) can be calculated from the conversion and the enantiomeric excess of the substrate (ees) or product (eep).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic resolution of this compound.
Conclusion
The enzymatic resolution of this compound using lipases, particularly from Penicillium expansum, presents a highly efficient and selective method for obtaining enantiomerically enriched forms of this important chemical intermediate. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development to implement and optimize this green and effective separation technique. Further screening of different lipases, acyl donors, and solvents may lead to even more efficient resolution processes.
References
Application Note: Gas Chromatography Protocol for the Analysis of Allethrolone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Allethrolone, a key intermediate in the synthesis of pyrethroid insecticides, requires accurate and robust analytical methods for its quantification and purity assessment. Gas chromatography (GC) coupled with various detectors, such as Flame Ionization Detector (FID) and Mass Spectrometry (MS), is a widely used technique for this purpose. This application note provides a detailed protocol for the analysis of this compound using gas chromatography, including sample preparation, derivatization, and instrumental analysis. The methods described are compiled from established scientific literature to ensure reliability and reproducibility.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method depends on the sample matrix. For analysis of this compound as an impurity in technical grade d-allethrin or in pesticide formulations, a direct dissolution approach is often sufficient. For residue analysis in complex matrices like crops, an extraction and clean-up step is necessary.
Method 1: Direct Dissolution (for technical products and formulations)
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve the sample in a suitable organic solvent (e.g., acetone, methanol).
-
Dilute to the mark with the same solvent to achieve a final concentration within the calibration range of the instrument.
-
If necessary, filter the solution through a 0.45 µm syringe filter prior to injection.
Method 2: Extraction from Complex Matrices (e.g., Mushrooms) [1]
-
Homogenize the sample.
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Add a mixture of acetone and petroleum ether (1:2 v/v) and vortex thoroughly.
-
Centrifuge and collect the organic supernatant.
-
Wash the organic phase with a 2% aqueous NaCl solution.[1]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of acetone for GC analysis.[1]
Derivatization for Chiral Separation
For the separation of this compound enantiomers, derivatization is often required to enhance chromatographic resolution on a chiral stationary phase.
Method: Isopropyl Carbamate Derivatization [2]
-
Place 20 mg of the this compound sample into a 20 ml ground-stoppered conical flask.
-
Add 0.1 ml of isopropyl isocyanate and 0.1 ml of dried pyridine.
-
Heat the mixture on a water bath at 80-90°C for one hour.[2]
-
After cooling, add 0.5 ml of methanol to decompose excess isopropyl isocyanate.[2]
-
The resulting solution containing the derivatized this compound is ready for GC injection.[2]
Gas Chromatography (GC) Method
The following tables summarize the instrumental conditions for both achiral and chiral analysis of this compound.
Table 1: GC Conditions for Achiral Analysis of this compound
| Parameter | Condition | Reference |
| Column | DB-608 | [1] |
| Injector Temperature | 250°C | [1] |
| Detector | Electron Capture Detector (ECD) | [1] |
| Detector Temperature | 300°C | [1] |
| Oven Temperature Program | Isothermal at 200°C | [1] |
| Carrier Gas | Nitrogen | [1] |
| Flow Rate | 10 ml/min | [1] |
| Injection Volume | 1 µl | [1] |
Table 2: GC Conditions for Chiral Analysis of this compound Isopropyl Carbamate Derivative
| Parameter | Condition | Reference |
| Column | Glass capillary column (0.25 mm i.d. x 42 m) coated with OA-300 | [2] |
| Injector Temperature | 210°C | [2] |
| Detector | Flame Ionization Detector (FID) | [2] |
| Detector Temperature | 210°C | [2] |
| Oven Temperature Program | Isothermal at 180°C | [2] |
| Carrier Gas | Helium | [2] |
| Flow Rate | 0.78 ml/min | [2] |
| Split Ratio | 1/80 | [2] |
| Injection Volume | 1 µl | [2] |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve using analytical standards of this compound. The concentration of this compound in the samples is determined by comparing the peak areas obtained from the sample chromatograms with the calibration curve.
Table 3: Example Calibration Data for Allethrin (related compound)
| Concentration (µg/ml) | Peak Area |
| 0.05 | Value |
| 0.15 | Value |
| 0.30 | Value |
| 0.45 | Value |
| 0.50 | Value |
| Note: This table is illustrative. Actual peak areas will vary with the instrument and conditions.[1] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of this compound.
Caption: Workflow for the GC analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound by gas chromatography. The detailed methodologies for sample preparation, derivatization, and instrumental conditions are based on established scientific literature, ensuring a reliable starting point for researchers and analytical scientists. The provided workflow and data presentation guidelines aim to facilitate the implementation of this method in a laboratory setting for routine analysis and research applications.
References
Application Note: Quantification of Allethrolone in Complex Matrices using LC-MS/MS
Abstract
This application note presents a comprehensive guide for the quantitative analysis of Allethrolone in complex biological matrices, such as human plasma, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a critical component and metabolite of the synthetic pyrethroid insecticide, Allethrin. Monitoring its levels in biological systems is essential for toxicological assessments and metabolic studies. This document provides a detailed protocol for sample preparation using liquid-liquid extraction (LLE), optimized LC-MS/MS parameters, and a strategy for the determination of Multiple Reaction Monitoring (MRM) transitions. The described method is tailored for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical procedure for this compound quantification.
Introduction
Allethrin is a widely used synthetic pyrethroid insecticide in commercial and domestic applications. Its metabolic pathway involves the hydrolysis of the ester linkage, yielding chrysanthemic acid and this compound. The quantification of this compound is paramount for understanding the toxicokinetics and metabolism of the parent compound. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex sample matrices. This application note outlines a complete workflow, from sample preparation to data analysis, for the reliable quantification of this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in a complex matrix is depicted below.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (or other relevant matrix)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds to mix.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | High-performance or Ultra-high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate at 10% B for 3 min |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5000 V |
| Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | 12 psi |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 65 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Determination of MRM Transitions for this compound
Since specific MRM transitions for this compound are not widely published, they must be determined empirically. The following protocol is recommended:
-
Determine the Precursor Ion: Prepare a standard solution of this compound and infuse it directly into the mass spectrometer. Perform a full scan in Q1 to identify the [M+H]⁺ adduct, which will serve as the precursor ion. The molecular weight of this compound (C₉H₁₂O₂) is 152.19 g/mol , so the expected precursor ion is m/z 153.2.
-
Identify Product Ions: Perform a product ion scan on the selected precursor ion (m/z 153.2). Fragment the precursor ion using a range of collision energies (e.g., 10-40 eV) to identify stable and intense product ions.
-
Optimize MRM Transitions: Select at least two of the most intense and specific product ions for the MRM method (one for quantification and one for qualification). Optimize the collision energy for each transition to maximize the signal intensity.
Predicted MRM Transitions for this compound:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 153.2 | To be determined | To be optimized |
| 153.2 | To be determined | To be optimized |
Data Presentation
The following tables present representative data for the validation of an this compound quantification method. This data is illustrative and should be generated for each specific application.
Table 1: Calibration Curve Linearity
| Concentration Range (ng/mL) | R² | Weighting |
| 0.5 - 500 | >0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 15 | 85-115 | < 15 | 85-115 |
| Low QC | 1.5 | < 15 | 85-115 | < 15 | 85-115 |
| Mid QC | 50 | < 15 | 85-115 | < 15 | 85-115 |
| High QC | 400 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | > 80 | 90-110 |
| High QC | 400 | > 80 | 90-110 |
Signaling Pathway
Exposure to Allethrin has been shown to induce oxidative stress and affect cellular signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and apoptosis. The diagram below illustrates the impact of Allethrin-induced oxidative stress on this pathway.
Conclusion
This application note provides a detailed and robust framework for the quantification of this compound in complex matrices using LC-MS/MS. The described liquid-liquid extraction protocol offers efficient sample clean-up, while the proposed LC-MS/MS method provides the necessary sensitivity and selectivity for accurate quantification. The provided protocols and representative data serve as a valuable resource for researchers in toxicology, pharmacology, and drug metabolism, enabling them to develop and validate their own methods for this compound analysis.
Industrial Scale Production of Optically Active Allethrolone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale production of optically active (S)-Allethrolone. The focus is on enzymatic kinetic resolution, a robust and scalable method for achieving high enantiomeric purity. Additionally, alternative chemo-enzymatic and microbial reduction strategies are discussed, offering a comprehensive overview of current and emerging manufacturing technologies.
Introduction
Optically active (S)-Allethrolone is a key chiral intermediate in the synthesis of highly effective and environmentally benign pyrethroid insecticides. The stereochemistry of the alcohol moiety is crucial for the insecticidal activity of the final product. Therefore, efficient and scalable methods for the production of enantiomerically pure (S)-Allethrolone are of significant industrial importance. This document outlines protocols and presents data for the large-scale synthesis of this valuable chiral building block.
Enzymatic Kinetic Resolution of Racemic Allethrolone
Enzymatic Kinetic Resolution (EKR) is a widely adopted industrial method for the separation of enantiomers. This process utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.
Lipase-Catalyzed Kinetic Resolution using Penicillium expansum PED-03 Lipase
A highly effective method for the kinetic resolution of racemic this compound involves the use of a crude lipase from Penicillium expansum PED-03. This approach offers the advantage of using a whole-cell biocatalyst, which can be more cost-effective for industrial applications.
2.1.1. Production of Penicillium expansum PED-03 Lipase
The production of the lipase is a critical first step and can be achieved through submerged fermentation.
Table 1: Optimal Fermentation Parameters for Penicillium expansum PED-03 Lipase Production [1]
| Parameter | Optimal Value |
| Carbon Source | 0.5% Starch |
| Nitrogen Source | 4.0% Soybean Meal |
| Initial pH | 5.5 - 6.0 |
| Temperature | 26 °C |
| Fermentation Time | 72 hours |
| Agitation Speed | 500 r/min |
| Enhancer | Tween-80 |
| Maximal Lipase Activity | 850 U/mL |
Experimental Protocol: Fermentation
-
Prepare the fermentation medium containing 0.5% starch, 4.0% soybean meal, and Tween-80 in a suitable industrial fermenter.
-
Sterilize the medium and inoculate with a seed culture of Penicillium expansum PED-03.
-
Maintain the fermentation at 26 °C with an agitation speed of 500 r/min.
-
Control the pH to an initial range of 5.5-6.0.
-
After 72 hours, harvest the crude lipase preparation for use in the kinetic resolution.
2.1.2. Kinetic Resolution of Racemic this compound
The crude lipase is then used to selectively acylate (R)-allethrolone, leaving the desired (S)-allethrolone unreacted.
Table 2: Optimal Reaction Conditions for Kinetic Resolution of this compound [1]
| Parameter | Optimal Value |
| Enzyme | Crude Lipase from P. expansum PED-03 |
| Acyl Donor | Vinyl Acetate |
| Solvent | Hexane |
| Temperature | 35 °C |
| pH | 9.5 |
| Conversion | ~48% |
| Enantioselectivity (E value) | > 100 |
Experimental Protocol: Kinetic Resolution
-
In a large-scale reactor, dissolve racemic this compound in hexane.
-
Add the crude lipase preparation from the fermentation step.
-
Add vinyl acetate as the acyl donor.
-
Maintain the reaction at 35 °C and a pH of 9.5 with gentle agitation.
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 48% conversion is reached.
-
Upon completion, separate the enzyme from the reaction mixture by filtration.
-
Proceed with downstream processing to isolate (S)-allethrolone.
Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Chemo-enzymatic Dynamic Kinetic Resolution (DKR)
A significant limitation of traditional EKR is the theoretical maximum yield of 50% for the desired enantiomer. Dynamic Kinetic Resolution (DKR) overcomes this by continuously racemizing the unreacted enantiomer in situ, theoretically allowing for a 100% yield of the desired product.
While a specific industrial-scale DKR process for this compound is not widely published, the principles can be applied. This would involve combining the lipase-catalyzed acylation with a compatible racemization catalyst.
Conceptual DKR Process for this compound
This process would integrate the enzymatic resolution with a chemical catalyst for the racemization of (R)-allethrolone.
Logical Diagram of a Dynamic Kinetic Resolution Process
Caption: Conceptual workflow for the dynamic kinetic resolution of this compound.
Microbial Reduction of Prochiral Precursors
An alternative strategy for producing optically active this compound is the asymmetric reduction of a prochiral precursor, such as 2-allyl-3-methyl-cyclopent-2-en-1,4-dione. This method can offer high enantioselectivity and avoids the need for resolving a racemic mixture. While specific industrial protocols for this compound are proprietary, the use of baker's yeast (Saccharomyces cerevisiae) for the asymmetric reduction of ketones is a well-established and scalable technique.[2]
Conceptual Protocol for Microbial Reduction
-
Precursor Synthesis: Synthesize 2-allyl-3-methyl-cyclopent-2-en-1,4-dione through established chemical routes.
-
Yeast Fermentation: Cultivate a high-density culture of Saccharomyces cerevisiae in a suitable industrial fermenter.
-
Bioreduction: Introduce the precursor to the yeast culture. The yeast's keto-reductase enzymes will asymmetrically reduce one of the ketone groups to a hydroxyl group, forming (S)-allethrolone.
-
Extraction and Purification: After the reaction is complete, extract the (S)-allethrolone from the fermentation broth and purify it.
Signaling Pathway for Yeast-Mediated Reduction (Simplified)
Caption: Simplified pathway of precursor reduction within a yeast cell.
Downstream Processing and Purification
The purification of optically active this compound from the reaction mixture is a critical step to achieve the high purity required for pharmaceutical and agrochemical applications. Large-scale chiral chromatography is a powerful technique for this purpose.
Experimental Protocol: Large-Scale Chromatographic Purification
-
Initial Separation: Following the enzymatic kinetic resolution, the reaction mixture contains (S)-allethrolone and (R)-allethrolone acetate. A preliminary separation can be achieved by distillation or liquid-liquid extraction to remove the bulk of the solvent and the acylated product.
-
Chiral Chromatography: The enriched (S)-allethrolone fraction is then subjected to preparative chiral HPLC.
-
Stationary Phase: A suitable chiral stationary phase (CSP), often polysaccharide-based, is packed into a large-diameter column.
-
Mobile Phase: A mixture of solvents, such as hexane and isopropanol, is used as the mobile phase. The composition is optimized to achieve the best separation.
-
Detection: A UV detector is typically used to monitor the elution of the enantiomers.
-
-
Fraction Collection: The fraction containing the pure (S)-allethrolone is collected.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the final, highly pure product.
Table 3: Comparison of Production Methods
| Method | Advantages | Disadvantages | Theoretical Max. Yield |
| Enzymatic Kinetic Resolution | Robust, scalable, high enantioselectivity.[1] | Maximum 50% yield of desired enantiomer. | 50% |
| Dynamic Kinetic Resolution | Theoretically 100% yield, atom-economical. | Requires compatible enzyme and racemization catalyst, process optimization can be complex. | 100% |
| Microbial Reduction | Potentially high enantioselectivity, avoids resolution of racemates. | Substrate scope of microorganisms can be limited, downstream processing from fermentation broth can be complex. | 100% |
Conclusion
The industrial-scale production of optically active this compound is achievable through several viable routes. Enzymatic kinetic resolution using robust lipase preparations offers a well-established and scalable method, albeit with a theoretical yield limitation of 50%. Chemo-enzymatic dynamic kinetic resolution and microbial reduction of prochiral precursors present promising alternatives with the potential for higher yields and improved atom economy. The choice of the optimal process will depend on factors such as cost, scale, and the availability of specific enzymes and catalysts. The detailed protocols and comparative data presented in this document provide a solid foundation for researchers and drug development professionals to select and implement the most suitable strategy for their specific needs.
References
Application Notes and Protocols for the Synthesis of Bioallethrin Using Allethrolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioallethrin, a potent synthetic pyrethroid insecticide, is a key active ingredient in numerous commercial products for pest control. Its efficacy stems from its rapid knockdown effect on insects, targeting their nervous systems. The synthesis of bioallethrin is a significant process in the agrochemical and public health sectors. This document provides detailed application notes and experimental protocols for the synthesis of bioallethrin, focusing on the esterification of allethrolone with chrysanthemic acid or its derivatives. Bioallethrin is comprised of two of the eight possible stereoisomers of allethrin, specifically the (1R,3R)-trans-chrysanthemate esters of (S)- and (R)-allethrolone.[1] The industrial production of bioallethrin has been optimized to enrich the content of the most potent isomer.
Synthesis Pathway
The core reaction in the synthesis of bioallethrin is the esterification of this compound with chrysanthemic acid.[2][3] To achieve higher yields and facilitate the reaction, chrysanthemic acid is often converted to a more reactive acyl chloride form, chrysanthemoyl chloride. This acid chloride is then reacted with this compound in the presence of a base to neutralize the hydrochloric acid byproduct.
Reactant and Product Properties
A clear understanding of the physical and chemical properties of the reactants and the final product is crucial for successful synthesis and purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| This compound | C₉H₁₂O₂ | 152.19 | - | 100-103 @ 0.15 Torr |
| Chrysanthemic Acid | C₁₀H₁₆O₂ | 168.23 | Colorless to pale yellow liquid | 135 @ 13 Torr |
| Chrysanthemoyl Chloride | C₁₀H₁₅ClO | 186.68 | Colorless to pale yellow liquid | - |
| Bioallethrin | C₁₉H₂₆O₃ | 302.41 | Orange-yellow or amber viscous liquid[4] | 140 @ 0.1 mmHg[4] |
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the synthesis of bioallethrin.
Protocol 1: Preparation of Chrysanthemoyl Chloride
This protocol describes the conversion of chrysanthemic acid to its more reactive acid chloride derivative.
Materials:
-
(1R)-trans-Chrysanthemic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a clean, dry round-bottom flask, dissolve (1R)-trans-chrysanthemic acid in anhydrous toluene.
-
Slowly add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents) to the stirred solution at room temperature. The addition should be performed in a well-ventilated fume hood.
-
Attach a reflux condenser protected by a calcium chloride drying tube.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude chrysanthemoyl chloride, a pale yellow to colorless liquid, can be used in the next step without further purification.
Protocol 2: Synthesis of Bioallethrin via Esterification
This protocol details the esterification of this compound with chrysanthemoyl chloride to produce bioallethrin.
Materials:
-
This compound
-
Chrysanthemoyl chloride (from Protocol 1)
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound and anhydrous pyridine (as a base and catalyst) in an anhydrous solvent like toluene.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a solution of chrysanthemoyl chloride in the same anhydrous solvent from a dropping funnel to the cooled this compound solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 4-6 hours) to ensure the reaction goes to completion.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture will contain the crude bioallethrin, pyridinium hydrochloride salt, and any unreacted starting materials.
Protocol 3: Work-up and Purification of Bioallethrin
This protocol describes the isolation and purification of the synthesized bioallethrin.
Materials:
-
Crude bioallethrin reaction mixture
-
Dilute hydrochloric acid (e.g., 5% HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid to remove excess pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude bioallethrin as a viscous oil.
-
Purify the crude product by column chromatography on silica gel.[5]
-
Elute the column with a suitable solvent system, such as a gradient of hexane and ethyl acetate, to separate the bioallethrin from impurities.
-
Collect the fractions containing the pure bioallethrin (as determined by TLC) and combine them.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield pure bioallethrin.
Experimental Workflow
The overall experimental workflow for the synthesis of bioallethrin is summarized in the following diagram.
Quantitative Data
The yield and purity of the synthesized bioallethrin are critical parameters for evaluating the efficiency of the synthesis. Typical technical-grade bioallethrin has an active substance assay in the range of 85% to 98% by weight.[1]
| Parameter | Typical Value | Analytical Method |
| Yield | 70-90% (based on this compound) | Gravimetric analysis after purification |
| Purity | >95% | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)[4][6] |
| Isomer Ratio | Varies depending on starting materials and purification | Chiral HPLC, NMR Spectroscopy[4][7] |
Quality Control and Analysis
The purity and isomeric composition of the synthesized bioallethrin should be confirmed using appropriate analytical techniques.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is a standard method for determining the purity of bioallethrin and quantifying any residual starting materials or byproducts.[6][8]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for separating and quantifying the different stereoisomers of bioallethrin, thus determining the enantiomeric and diastereomeric purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized bioallethrin and to determine the ratio of diastereomers, sometimes with the use of a chiral shift reagent.[7]
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Bioallethrin is a neurotoxin to insects and can be harmful to aquatic life. Dispose of all chemical waste according to institutional and environmental regulations.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Pyrethrum: History of a Bio-Insecticide – Part 4 - ChemistryViews [chemistryviews.org]
- 3. Bioallethrin [sitem.herts.ac.uk]
- 4. [Determination of optical purity of SR-bioallethrin enantiomers by chiral high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Quantitative determination of the enantiomeric purity of synthetic pyrethroids. Part II. S-bioallethrin - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. veeprho.com [veeprho.com]
Application Notes and Protocols for the Derivatization of Allethrolone for Improved Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allethrolone, a key component of synthetic pyrethroid insecticides, presents analytical challenges due to its polarity and functional group reactivity. Direct analysis by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can suffer from poor peak shape, thermal degradation, and low sensitivity. Chemical derivatization is a crucial strategy to overcome these limitations by converting this compound into a more analytically amenable form. This document provides detailed application notes and protocols for the derivatization of this compound's hydroxyl and ketone functional groups to enhance its detection by GC-MS and HPLC.
This compound possesses two primary sites for derivatization: a secondary hydroxyl (-OH) group and a ketone (C=O) group within its cyclopentenone ring structure. For GC-MS analysis, derivatization aims to increase volatility and thermal stability. For HPLC analysis, the goal is to introduce a chromophore or fluorophore to enhance UV-Visible or fluorescence detection.
Derivatization Strategies for GC-MS Analysis
For GC-MS, a two-step derivatization is often the most effective strategy for compounds like this compound that contain both hydroxyl and ketone functionalities. This involves an initial oximation of the ketone group, followed by silylation of the hydroxyl group.[1] This approach prevents the formation of multiple isomers from the ketone group and ensures all active hydrogens are replaced, leading to a stable, volatile derivative.[1][2]
Oximation of the Ketone Group
Oximation converts the ketone into a more stable oxime derivative, which improves chromatographic behavior and prevents enolization.[2] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent that introduces a polyfluorinated group, making the derivative highly sensitive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry.[3][4]
Silylation of the Hydroxyl Group
Silylation replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[5][6] This significantly reduces the polarity of the molecule, thereby increasing its volatility and thermal stability.[1][5] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful and widely used silylating agent for this purpose.[1][7][8]
Derivatization Strategies for HPLC Analysis
For HPLC, derivatization focuses on attaching a molecule that strongly absorbs UV light or fluoresces, thereby increasing detection sensitivity.[9][10][11][12]
UV-Vis Detection Enhancement for the Ketone Group
2,4-Dinitrophenylhydrazine (DNPH) is a classic derivatizing agent for aldehydes and ketones.[13][14][15] It reacts with the ketone group of this compound to form a 2,4-dinitrophenylhydrazone derivative, which is highly conjugated and exhibits strong absorbance in the UV-Vis region (around 360 nm), allowing for sensitive detection.[13][14]
Fluorescence Detection Enhancement for the Hydroxyl Group
Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a highly effective reagent for labeling hydroxyl groups to create fluorescent derivatives.[16][17][18] The resulting dansylated this compound can be detected with high sensitivity using a fluorescence detector.[16][18]
Quantitative Data Summary
| Analytical Method | Functional Group | Derivatizing Reagent | Analyte Class (Example) | Typical LOD Improvement | Reference |
| GC-MS (NCI) | Ketone | PFBHA | Aldehydes & Ketones | >100-fold | [3][19] |
| GC-MS (EI) | Hydroxyl & Ketone | MSTFA (after oximation) | Steroids & Metabolites | 10 to 50-fold | [1][8] |
| HPLC-UV | Ketone | DNPH | Carbonyls | >100-fold | [13][20] |
| HPLC-FLD | Hydroxyl | Dansyl Chloride | Alcohols & Phenols | >1000-fold | [16][17][18] |
Experimental Protocols
Caution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Two-Step Derivatization of this compound for GC-MS Analysis
This protocol describes the oximation of the ketone group followed by silylation of the hydroxyl group.
Materials:
-
This compound standard or dried sample extract
-
Pyridine (anhydrous)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Ethyl acetate or Hexane (HPLC grade)
-
2 mL autosampler vials with inserts and caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Pipette an aliquot of the sample containing this compound into a 2 mL vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all water and protic solvents as they will react with the silylating reagent.[6]
-
-
Step 1: Oximation
-
Prepare a 10 mg/mL solution of PFBHA in anhydrous pyridine.
-
Add 50 µL of the PFBHA solution to the dried sample residue.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.[3]
-
Allow the vial to cool to room temperature.
-
-
Step 2: Silylation
-
Add 50 µL of MSTFA (with 1% TMCS) to the cooled reaction mixture from the oximation step.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 60 minutes.[21]
-
Allow the vial to cool to room temperature.
-
-
Analysis:
-
The sample is now ready for direct injection into the GC-MS system. Alternatively, the sample can be diluted with ethyl acetate or hexane if necessary.
-
Protocol 2: Derivatization of this compound with DNPH for HPLC-UV Analysis
This protocol details the derivatization of the ketone group for enhanced UV detection.
Materials:
-
This compound standard or aqueous sample
-
2,4-Dinitrophenylhydrazine (DNPH), purified
-
Acetonitrile (HPLC grade)
-
Sulfuric acid or Hydrochloric acid, concentrated
-
Solid-Phase Extraction (SPE) C18 cartridges
-
250 mL flask
-
pH meter
Procedure:
-
Reagent Preparation (Acidified DNPH Solution):
-
Caution: DNPH is potentially explosive when dry. Handle with care.
-
Dissolve 150 mg of purified DNPH in 50 mL of acetonitrile in a 100 mL volumetric flask.
-
Carefully add 1.0 mL of concentrated sulfuric acid.
-
Dilute to the mark with acetonitrile and mix well. Store in a dark, airtight container at 4°C.[13]
-
-
Sample Preparation and Derivatization:
-
Extraction of Derivatives:
-
Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of reagent water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 5 mL of reagent water to remove excess DNPH reagent.
-
Elute the DNPH-hydrazone derivatives with 5 mL of acetonitrile into a collection vial.
-
-
Analysis:
-
The eluate is ready for injection into the HPLC system with UV detection at approximately 360 nm.
-
Protocol 3: Derivatization of this compound with Dansyl Chloride for HPLC-Fluorescence Analysis
This protocol describes the derivatization of the hydroxyl group for sensitive fluorescence detection.
Materials:
-
This compound standard or dried sample extract
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Sodium carbonate solution (2.0 M, pH ~11)
-
Dichloromethane or Diethyl ether (HPLC grade)
-
2 mL reaction vials
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Place an aliquot of the sample containing this compound into a 2 mL vial.
-
If in an organic solvent, evaporate to dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in a minimal amount of water or a compatible solvent (e.g., 50 µL).
-
-
Derivatization:
-
Extraction of Derivatives:
-
After incubation, allow the vial to cool to room temperature.
-
Add 300 µL of dichloromethane or diethyl ether to the reaction mixture to extract the dansylated derivative.[18]
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate. Carefully transfer the organic (bottom for dichloromethane, top for ether) layer to a clean autosampler vial.
-
Evaporate the solvent and reconstitute in the mobile phase for analysis.
-
-
Analysis:
-
Inject the reconstituted sample into the HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~520 nm).
-
Visualizations
Caption: Workflow for this compound Derivatization.
Caption: Rationale for this compound Derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization in HPLC - HTA [hta-it.com]
- 10. researchgate.net [researchgate.net]
- 11. journalajacr.com [journalajacr.com]
- 12. welch-us.com [welch-us.com]
- 13. benchchem.com [benchchem.com]
- 14. iomcworld.com [iomcworld.com]
- 15. scribd.com [scribd.com]
- 16. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. Derivatization techniques for free fatty acids by GC [restek.com]
Application of Kinetic Resolution in the Synthesis of Allethrolone: A Chemoenzymatic Approach to Chiral Purity
Introduction
Allethrolone, a key component of synthetic pyrethroid insecticides, is a cyclopentenolone derivative with a chiral center at the C4 position. The stereochemistry of this alcohol moiety is crucial for the insecticidal activity of the final pyrethroid esters. The (S)-enantiomer of this compound, when esterified with chrysanthemic acid, exhibits significantly higher insecticidal efficacy than its (R)-counterpart. Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure this compound is of significant industrial and academic interest. Kinetic resolution, a process in which one enantiomer of a racemic mixture reacts faster than the other, has emerged as a powerful strategy to obtain optically active this compound. This application note details the use of enzymatic kinetic resolution, particularly employing lipases, for the efficient synthesis of enantiomerically enriched this compound.
Principle of Kinetic Resolution
Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of this compound synthesis, a racemic mixture of (±)-allethrolone is subjected to a reaction, typically an acylation or esterification, catalyzed by an enzyme, most commonly a lipase. The enzyme selectively catalyzes the reaction of one enantiomer at a much higher rate than the other. This results in a mixture of an acylated product of one enantiomer and the unreacted alcohol of the other enantiomer. At approximately 50% conversion, it is possible to obtain both the product and the remaining starting material with high enantiomeric excess (e.e.).
Application in this compound Synthesis
The enzymatic kinetic resolution of racemic this compound has been successfully demonstrated using lipases from various microbial sources. Notably, the lipase from Penicillium expansum PED-03 has shown excellent performance in this resolution.[1][2] This chemoenzymatic approach offers several advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and the use of environmentally benign catalysts.
The general scheme for the lipase-catalyzed kinetic resolution of this compound involves the acylation of the racemic alcohol with an acyl donor, such as vinyl acetate or isopropenyl acetate, in a suitable organic solvent. The lipase selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated this compound and the unreacted this compound can then be separated by standard chromatographic techniques.
Data Presentation
The following table summarizes the quantitative data obtained from the enzymatic kinetic resolution of racemic this compound using Penicillium expansum PED-03 lipase.
| Enzyme Source | Substrate | Acyl Donor | Solvent | Temperature (°C) | pH | Conversion (%) | Enantiomeric Excess of Product (e.e.p) (%) | Enantioselectivity (E) | Reference |
| Penicillium expansum PED-03 | (±)-Allethrolone | Not specified | Nonaqueous medium | 35 | 9.5 | 48 | Not specified | >100 | [1] |
| Penicillium expansum PED-03 | (±)-Allethrolone | Not specified | Nonaqueous medium | Not specified | Not specified | ~50 (96% of theoretical) | 99 | Not specified | [3] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound
This protocol is based on the successful resolution of this compound using Penicillium expansum lipase and supplemented with general procedures for lipase-catalyzed kinetic resolutions of secondary alcohols.
Materials:
-
Racemic (±)-Allethrolone
-
Lipase from Penicillium expansum PED-03 (or other suitable lipase, e.g., Novozym 435)
-
Vinyl acetate (or isopropenyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether (MTBE))
-
Phosphate buffer (pH 9.5)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of racemic (±)-allethrolone (1.0 g, 6.57 mmol) in anhydrous hexane (50 mL), add the lipase from Penicillium expansum PED-03 (100 mg).
-
Add vinyl acetate (1.13 g, 13.14 mmol, 2.0 equivalents) to the mixture.
-
The reaction mixture is stirred at 35°C in a temperature-controlled shaker.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 48-50% conversion is reached (typically 24-48 hours).
-
Upon reaching the desired conversion, the enzyme is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The residue, containing the acylated this compound and unreacted this compound, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the two components.
-
The enantiomeric excess of the separated product and unreacted starting material is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Mandatory Visualizations
Caption: Experimental workflow for the kinetic resolution of this compound.
Caption: Logical relationship in the kinetic resolution of this compound.
Conclusion
The application of enzymatic kinetic resolution provides an efficient and environmentally friendly method for the synthesis of enantiomerically enriched this compound. Lipases, particularly from Penicillium expansum, have demonstrated high enantioselectivity, making this a viable strategy for the industrial production of the desired (S)-Allethrolone, a crucial precursor for highly active pyrethroid insecticides. The mild reaction conditions and high selectivity of this biocatalytic approach make it a superior alternative to many classical chemical resolution methods. Further optimization of reaction parameters, including the choice of lipase, acyl donor, and solvent, can lead to even more efficient and scalable processes for the production of optically pure this compound.
References
- 1. Enhanced production of Penicillium expansum PED-03 lipase through control of culture conditions and application of the crude enzyme in kinetic resolution of racemic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of the lipase from penicillium expansum PED-03 and its application in the resolution of racemic this compound - Beijing Institute of Technology [pure.bit.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing Allethrolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Allethrolone. Our aim is to help you improve both the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual aids.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues you may encounter during your experiments.
Low Reaction Yield
Q1: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this compound synthesis can arise from several factors, depending on the synthetic route employed. Here’s a breakdown of potential issues and solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Ensure your starting materials are pure and dry, as impurities can inhibit the reaction.
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Solution: The ideal temperature is specific to the reaction step. For instance, some Grignard reactions may require initial cooling to control exothermicity, followed by warming to room temperature or gentle reflux to drive the reaction to completion. Experiment with a range of temperatures to find the optimum for your specific conditions.
-
-
Poor Quality Reagents: The purity and reactivity of reagents, especially Grignard reagents, are critical.
-
Solution: Use freshly prepared or high-quality commercial Grignard reagents. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Carefully control the reaction conditions (temperature, addition rate of reagents) to minimize side reactions. For instance, in the Michael addition/Nef reaction route, polymerization of the nitroalkene can be a significant side reaction.[1]
-
Q2: I'm using a Grignard-based synthesis route and experiencing low yields. What specific issues should I investigate?
A2: Grignard reactions are notoriously sensitive to reaction conditions. Here are common troubleshooting steps:
-
Moisture Contamination: Grignard reagents are highly reactive with protic solvents like water and alcohols.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere. Use anhydrous solvents.
-
-
Poor Quality Magnesium: The surface of the magnesium turnings may be passivated with magnesium oxide.
-
Solution: Activate the magnesium before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the reaction flask.
-
-
Slow Initiation: The Grignard reaction may be difficult to initiate.
-
Solution: Gentle heating or sonication can help to start the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain control.
-
Product Purity Issues
Q3: My final this compound product is impure. What are the common impurities and how can I remove them?
A3: Impurities in this compound synthesis can originate from starting materials, side reactions, or degradation of the product. A GC-MS analysis of the related compound d-allethrin identified several common impurities that may also be present in this compound synthesis:
-
Crysolactone
-
Chrysanthemic acid
-
Unreacted starting materials or intermediates
-
Chloro-derivatives (if chlorinated solvents or reagents are used) [2][3]
Solutions for Improving Purity:
-
Purification of Starting Materials: Ensure the purity of your starting materials before beginning the synthesis.
-
Optimized Reaction Conditions: Fine-tuning reaction parameters can minimize the formation of byproducts. Refer to the data tables below for guidance on optimizing solvent and temperature.
-
Effective Purification Methods:
-
Column Chromatography: Silica gel chromatography is a common and effective method for purifying this compound. A careful selection of the eluent system is crucial for good separation.
-
Fractional Distillation: If the impurities have significantly different boiling points from this compound, fractional distillation under reduced pressure can be an effective purification method.
-
Q4: I am using the Michael addition/Nef reaction route and observing multiple spots on my TLC. What are the likely side products?
A4: The Michael addition of nitroalkanes can be prone to side reactions:
-
Polymerization: The nitronate intermediate can add to another molecule of the nitroalkene, leading to oligomers or polymers.[1]
-
Solution: Use a stoichiometric excess of the Michael donor (the nucleophile) to favor the desired 1:1 adduct.
-
-
Oximes and Hydroxynitroso compounds: These can form during the Nef reaction if the hydrolysis is not conducted under strongly acidic conditions (pH < 1).[2][4][5]
-
Solution: Ensure the pH of the hydrolysis step is strictly controlled.
-
Data Presentation
The following tables provide a summary of how reaction conditions can impact the yield of reactions relevant to this compound synthesis. While this data is from related syntheses, the principles of optimization are directly applicable.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 110 | 35 |
| 2 | Dioxane | 100 | 61 |
| 3 | Acetonitrile | 80 | Moderate |
| 4 | Dichloromethane | 40 | Moderate |
| 5 | Tetrahydrofuran (THF) | 66 | 82 |
| 6 | Methanol | 65 | Decomposition |
This table is a composite representation based on data from similar organic reactions and is intended for illustrative purposes.[6]
Table 2: Effect of Temperature on Reaction Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | THF | 0 | 65 |
| 2 | THF | 25 (Room Temp) | 78 |
| 3 | THF | 50 | 85 |
| 4 | THF | 66 (Reflux) | 82 |
This table is a composite representation based on data from similar organic reactions and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound via Furan Derivative
This protocol is based on a documented synthesis of this compound.
Materials:
-
A furan compound of the formula (II) (R1=CH3, R2=--CH2--CH=CH2, R3=CH3) (300 mg)
-
Dioxane (3.0 ml)
-
Water (2.0 ml)
-
Hydroquinone (10 mg)
-
Phosphate buffer solution (0.27 g potassium dihydrogen phosphate and 0.36 g sodium monohydrogen phosphate in 5.0 ml water)
-
Diethyl ether
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Add the furan compound to a dioxane/water mixture.
-
Add hydroquinone to the solution.
-
Add the phosphate buffer solution.
-
Reflux the mixture for 90 minutes.
-
After cooling, add 10 ml of water to the reaction solution.
-
Saturate the solution with sodium chloride and extract twice with diethyl ether.
-
Dry the combined ether layers over magnesium sulfate.
-
Remove the solvent by evaporation.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Protocol 2: Synthesis of this compound via Michael Addition and Nef Reaction
This is a conceptual protocol based on a described synthetic route.[6]
Step 1: Michael Addition
-
Dissolve 3-phenylthio-5-hexen-2-one in a suitable aprotic solvent.
-
Add a base (e.g., a tertiary amine) to the solution.
-
Cool the mixture to 0°C.
-
Slowly add 1-nitro-1-propene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the Michael adduct by column chromatography.
Step 2: Nef Reaction
-
Dissolve the purified Michael adduct in a suitable solvent.
-
Form the nitronate salt by adding a base (e.g., sodium ethoxide).
-
In a separate flask, prepare a solution of a strong acid (e.g., sulfuric acid) and cool it to 0°C.
-
Slowly add the nitronate salt solution to the cold acid solution with vigorous stirring.
-
After the addition is complete, stir for a short period.
-
Work up the reaction by neutralizing the acid and extracting the product.
-
Purify the final product, this compound, by column chromatography or distillation.
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Key parameters influencing yield and purity.
References
Technical Support Center: Industrial Scale-Up of Allethrolone Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of Allethrolone production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on an industrial scale.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| SYN-001 | Low reaction yield | 1. Incomplete reaction. 2. Side reactions consuming starting materials. 3. Suboptimal reaction temperature. 4. Poor quality of raw materials. 5. Inefficient mixing in the reactor. | 1. Monitor reaction progress using in-process controls (e.g., HPLC, GC). 2. Identify and quantify byproducts to understand side reaction pathways. 3. Optimize temperature profile for the main reaction. 4. Qualify vendors and test raw materials for purity. 5. Evaluate and optimize agitator design and speed. |
| SYN-002 | Formation of unexpected byproducts | 1. Presence of impurities in starting materials. 2. Localized temperature fluctuations ("hot spots"). 3. Incorrect stoichiometry of reactants. 4. Air or moisture sensitivity of reactants or intermediates. | 1. Characterize all raw materials thoroughly. 2. Ensure efficient heat transfer and mixing within the reactor. 3. Implement precise dosing systems for all reactants. 4. Conduct reactions under an inert atmosphere (e.g., nitrogen). |
| PUR-001 | Poor separation during chromatography | 1. Inappropriate stationary or mobile phase selection. 2. Column overloading. 3. Presence of co-eluting impurities. 4. Inconsistent packing of the chromatography column. | 1. Perform methods development to select optimal stationary and mobile phases. 2. Determine the loading capacity of the column for your specific process. 3. Develop analytical methods to identify and resolve co-eluting impurities. 4. Ensure consistent and validated column packing procedures. |
| PUR-002 | Product degradation during purification | 1. Thermal instability of this compound. 2. pH instability. 3. Presence of catalytic impurities. | 1. Use lower temperatures during distillation or evaporation steps. 2. Maintain pH within the stability range of this compound. 3. Identify and remove any impurities that may catalyze degradation. |
| QC-001 | Product fails purity specifications | 1. Incomplete removal of impurities. 2. Degradation of the final product. 3. Contamination from equipment or handling. | 1. Re-evaluate and optimize the purification process. 2. Investigate the stability of the purified this compound under storage conditions. 3. Implement rigorous cleaning and handling protocols. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the critical process parameters to monitor during the synthesis of this compound? A1: Key parameters include reaction temperature, pressure, reactant addition rates, and mixing speed. Continuous monitoring of these parameters is crucial for ensuring consistent product quality and yield.
-
Q2: How can the formation of the common catechol byproduct be minimized? A2: The formation of catechol byproducts can sometimes occur during aldol condensation reactions under certain conditions. One approach to minimize this is the addition of an inhibitor like sodium dithionite.[1]
Purification
-
Q3: What type of chromatography is most effective for purifying industrial-scale batches of this compound? A3: Normal-phase column chromatography using silica gel is a commonly employed and effective method for the purification of this compound.[2][3] The choice of solvents for the mobile phase is critical for achieving good separation.
-
Q4: How can I improve the efficiency of the chromatographic purification? A4: To improve efficiency, you can optimize the solvent gradient, flow rate, and column loading. Implementing techniques like Simulated Moving Bed (SMB) chromatography can also significantly enhance throughput and solvent efficiency in large-scale operations.
Quality Control
-
Q5: Which analytical methods are suitable for assessing the purity of this compound? A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for determining the purity of this compound and quantifying impurities.[4][5]
-
Q6: What are some of the common impurities to look for in the final product? A6: Common impurities may include unreacted starting materials, intermediates, and byproducts from side reactions. The specific impurity profile will depend on the synthetic route used.
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative Lab-Scale)
This protocol is a conceptual illustration based on general synthetic principles for pyrethroids.
-
Reaction Setup: In a temperature-controlled reactor under an inert nitrogen atmosphere, charge the appropriate starting materials and solvent (e.g., a furan compound in a dioxane/water mixture).
-
Reagent Addition: Slowly add the subsequent reagents according to the specific synthetic route. Maintain the temperature at the optimized setpoint (e.g., reflux).
-
Reaction Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by HPLC or GC until the reaction is complete.
-
Work-up: Quench the reaction mixture and perform an extraction to separate the organic phase containing this compound.
-
Solvent Removal: Remove the solvent from the organic phase under reduced pressure.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial mobile phase solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin the elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (gradient elution).
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Protocol 3: Purity Assessment by HPLC
-
Standard Preparation: Prepare a standard solution of this compound with a known concentration.
-
Sample Preparation: Prepare a sample of the produced this compound at a similar concentration.
-
HPLC Analysis: Inject both the standard and the sample onto an appropriate HPLC column (e.g., C18). Use a suitable mobile phase and detector (e.g., UV detector).
-
Data Analysis: Compare the chromatograms of the sample and the standard to determine the purity of the sample and quantify any impurities.
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Industrial-Scale Production
| Parameter | Lab-Scale (1 L Reactor) | Industrial-Scale (1000 L Reactor) |
| Batch Size | 100 g | 100 kg |
| Typical Yield | 75% | 70% |
| Cycle Time | 24 hours | 48 hours |
| Solvent Consumption | 5 L | 5000 L |
| Purity (before purification) | 85% | 80% |
| Purity (after purification) | >98% | >98% |
Note: The data in this table is for illustrative purposes only and will vary depending on the specific process.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Purification workflow for this compound.
Caption: Logical flow for troubleshooting production issues.
References
- 1. A new synthesis of this compound. | Semantic Scholar [semanticscholar.org]
- 2. EP0021926A1 - Process for the preparation of optically active this compound - Google Patents [patents.google.com]
- 3. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in Allethrolone synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Allethrolone, a key intermediate in the production of synthetic pyrethroid insecticides. Our goal is to equip researchers with the knowledge to mitigate side reactions, optimize yields, and ensure the highest purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The primary industrial synthesis of this compound typically involves an aldol condensation reaction. A common pathway utilizes the condensation of a β-ketoester, such as ethyl acetoacetate, with pyruvic aldehyde (methylglyoxal). This is followed by cyclization and decarboxylation steps to form the cyclopentenone ring structure of this compound. Another reported method involves the Michael addition of 3-phenylthio-5-hexen-2-one to 1-nitro-1-propene, followed by conversion of the nitromethyl group to an aldehyde function, which then undergoes cyclization.[1]
Q2: What are the primary side reactions and byproducts I should be aware of during this compound synthesis?
A2: During the synthesis of this compound, several side reactions can occur, leading to the formation of various byproducts that can complicate purification and reduce yields. The most commonly encountered side products include:
-
Self-condensation products: Aldehydes and ketones with α-hydrogens can undergo self-condensation under basic or acidic conditions. In the context of this compound synthesis, this can lead to the formation of dimers and other oligomeric impurities.
-
Dehydration products: The β-hydroxy ketone intermediate formed during the aldol condensation is susceptible to dehydration. While this is a necessary step to form the final α,β-unsaturated ketone, uncontrolled dehydration can lead to a mixture of isomers or undesired elimination products.
-
Catechol derivatives: In aldol condensations involving pyruvic aldehyde and β-ketoesters, the formation of catechol byproducts has been reported.[1] This is an unusual side reaction that can significantly impact the purity of the final product.
-
Michael addition byproducts: In syntheses employing Michael addition, side reactions such as 1,2-addition instead of the desired 1,4-conjugate addition can occur, leading to different structural isomers.
Q3: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields in this compound synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. If the reaction stalls, consider adjusting the reaction time, temperature, or catalyst concentration.
-
Suboptimal reaction conditions: The temperature, pressure, and catalyst type and concentration can all significantly impact the reaction yield. It is crucial to adhere to optimized reaction protocols. For instance, in aldol condensations, the choice of base (e.g., NaOH, KOH) and its concentration is critical for efficient enolate formation.
-
Side reactions: The formation of byproducts, as discussed in Q2, is a major contributor to low yields of the desired product. Minimizing these side reactions through careful control of reaction parameters is essential.
-
Product degradation: this compound, like many organic molecules, can be sensitive to heat and pH extremes. Prolonged exposure to harsh conditions during the reaction or workup can lead to degradation.
-
Purification losses: Significant loss of product can occur during the purification steps (e.g., extraction, chromatography, crystallization). Optimize your purification protocol to minimize these losses.
Troubleshooting Guides
Issue 1: Formation of a Catechol Byproduct
Symptoms:
-
Discoloration of the reaction mixture (often turning dark).
-
Presence of an unexpected, highly polar spot on TLC.
-
Complex NMR spectra of the crude product, indicating aromatic protons.
Root Cause: The formation of a catechol derivative can occur as an unusual side reaction during the aldol condensation of a β-ketoester with pyruvic aldehyde.[1]
Corrective and Preventive Actions:
-
Additive Inhibition: The addition of sodium dithionite has been shown to inhibit the formation of this catechol byproduct.[1]
-
Temperature Control: Maintain strict temperature control throughout the reaction, as higher temperatures can favor side reactions.
-
pH Control: Carefully control the pH of the reaction mixture. Extreme pH values can promote the formation of undesired byproducts.
Issue 2: Presence of Dimeric and Oligomeric Impurities
Symptoms:
-
Appearance of higher molecular weight species in mass spectrometry analysis of the crude product.
-
Streaking or multiple overlapping spots on TLC.
-
Reduced yield of the desired monomeric this compound.
Root Cause: Self-condensation of the starting materials or intermediates is a common side reaction in aldol-type syntheses, leading to the formation of dimers and higher oligomers.
Corrective and Preventive Actions:
-
Controlled Addition of Reactants: Add the more reactive carbonyl compound (e.g., pyruvic aldehyde) slowly to the reaction mixture containing the enolate precursor. This minimizes the concentration of the aldehyde at any given time, reducing the likelihood of self-condensation.
-
Optimization of Reactant Stoichiometry: Use a slight excess of the enolate precursor to ensure the complete consumption of the more reactive aldehyde.
-
Temperature and Catalyst Concentration: Lowering the reaction temperature and using the minimum effective catalyst concentration can help to control the rate of reaction and suppress side reactions.
Quantitative Data Summary
While specific quantitative data for byproduct formation in this compound synthesis is not extensively published, the following table provides a general overview of factors influencing product yield and purity based on established principles of aldol condensation and cyclopentenone synthesis.
| Parameter | Effect on this compound Yield | Effect on Byproduct Formation | Recommendations |
| Temperature | Increases reaction rate, but can decrease selectivity. | Higher temperatures often lead to increased self-condensation and dehydration byproducts. | Maintain optimal temperature as specified in the protocol. Consider lower temperatures for improved selectivity. |
| Catalyst Conc. | Increases reaction rate up to a certain point. | High catalyst concentrations can promote undesired side reactions. | Use the minimum effective concentration of the catalyst. |
| Reactant Ratio | Can influence the extent of reaction and byproduct formation. | An excess of the aldehyde can lead to increased self-condensation. | Use a slight excess of the enolate precursor. |
| Reaction Time | Insufficient time leads to incomplete reaction. | Prolonged reaction times can lead to product degradation or further side reactions. | Monitor reaction progress to determine the optimal reaction time. |
Experimental Protocols
Cited Experimental Protocol for this compound Synthesis (Conceptual)
The following is a conceptual protocol based on a reported synthesis of this compound involving a Michael addition.[1]
Materials:
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3-phenylthio-5-hexen-2-one
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1-nitro-1-propene
-
Base catalyst (e.g., a suitable amine or alkoxide)
-
Solvent (e.g., a polar aprotic solvent like DMF or DMSO)
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Reagents for conversion of the nitro group to a carbonyl (e.g., Nef reaction conditions)
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Acid or base for cyclization
Procedure:
-
Michael Addition: To a solution of 3-phenylthio-5-hexen-2-one in the chosen solvent, add the base catalyst. Cool the mixture to the appropriate temperature (e.g., 0 °C). Slowly add 1-nitro-1-propene to the reaction mixture. Monitor the reaction by TLC until the starting materials are consumed.
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Workup and Isolation of Adduct: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the adduct if necessary.
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Conversion of Nitro Group: Convert the nitromethyl group of the adduct to an aldehyde using an appropriate method (e.g., the Nef reaction). This step requires careful control of pH and temperature.
-
Cyclization: Subject the resulting aldehyde to intramolecular aldol condensation using an acid or base catalyst to form the cyclopentenone ring of this compound.
-
Final Purification: Purify the crude this compound using column chromatography or crystallization to obtain the final product of high purity.
Visualizations
DOT Script for this compound Synthesis Troubleshooting Logic
Caption: Troubleshooting workflow for low yield or impure this compound.
DOT Script for General Aldol Condensation Pathway to this compound and Potential Side Reactions
Caption: Aldol condensation pathway to this compound and potential side reactions.
References
Technical Support Center: Optimization of Allethrolone Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Allethrolone esterification.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical reaction for this compound esterification?
The esterification of this compound typically involves the reaction of this compound with a carboxylic acid, most commonly a derivative of chrysanthemic acid, to form the corresponding ester, Allethrin. This reaction is a cornerstone in the synthesis of pyrethroid insecticides. The reaction is generally catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.
Q2: What are the key parameters to consider for optimizing the reaction yield?
The primary parameters influencing the yield of this compound esterification are:
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Temperature: Affects the reaction rate. Higher temperatures can increase the rate but may also lead to side reactions and degradation of products.
-
Catalyst: The type and concentration of the acid catalyst are crucial. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).
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Reactant Molar Ratio: The ratio of this compound to the carboxylic acid can impact the equilibrium position. Using an excess of one reactant can improve the yield.
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Water Removal: As esterification is a reversible reaction that produces water, its efficient removal (e.g., using a Dean-Stark apparatus) is critical to drive the reaction to completion.
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Reaction Time: Sufficient time is needed for the reaction to reach equilibrium or completion.
Q3: How is the progress of the this compound esterification reaction monitored?
The progress of the reaction can be monitored by various analytical techniques to determine the consumption of reactants and the formation of the product. Commonly used methods include:
-
Gas Chromatography (GC): Effective for separating and quantifying the volatile components of the reaction mixture.[1]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for analyzing the reaction mixture, particularly for less volatile compounds.[1]
-
Mass Spectrometry (MS): Often coupled with GC or HPLC, MS provides structural information and sensitive detection of the products and byproducts.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound esterification experiments.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Water Removal | Ensure the Dean-Stark apparatus or other water removal method is functioning correctly. Check for leaks in the system. Consider using a drying agent. |
| Inactive or Insufficient Catalyst | Use a fresh batch of acid catalyst. Optimize the catalyst concentration; too little may result in a slow reaction, while too much can cause side reactions. |
| Reaction Not at Equilibrium/Completion | Increase the reaction time. Monitor the reaction progress using TLC, GC, or HPLC to determine the optimal reaction duration. |
| Suboptimal Reaction Temperature | Optimize the temperature. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high may lead to decomposition. |
| Impure Reactants | Ensure the purity of this compound and the carboxylic acid. Impurities can interfere with the reaction. |
| Reversible Reaction Equilibrium | Use an excess of one of the reactants (either this compound or the carboxylic acid) to shift the equilibrium towards the product side. |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step |
| Side Reactions | Lower the reaction temperature to minimize side reactions. Optimize the catalyst concentration, as excessive acid can promote undesired reactions. |
| Decomposition of Reactants or Products | Avoid excessively high temperatures and prolonged reaction times. Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to oxidation. |
| Presence of Stereoisomers | Allethrin, the product of this compound esterification, exists as a mixture of stereoisomers.[2] The ratio of these isomers can be influenced by the reaction conditions and the stereochemistry of the starting materials. Chiral chromatography may be necessary for separation and analysis. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction has gone to completion before starting the work-up to simplify the purification process. |
| Emulsion Formation During Work-up | During aqueous washes, emulsions can form. Adding brine (saturated NaCl solution) can help to break up emulsions. |
| Co-elution of Impurities During Chromatography | Optimize the chromatography conditions (solvent system, column type) for better separation of the desired ester from impurities. |
Experimental Protocols
General Protocol for this compound Esterification (Fischer Esterification)
This is a general procedure and may require optimization for specific substrates and scales.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add this compound (1.0 eq) and the desired carboxylic acid (e.g., chrysanthemic acid, 1.1 eq).
-
Add a suitable solvent, such as toluene. The volume should be sufficient to dissolve the reactants and fill the Dean-Stark trap.
-
-
Catalyst Addition:
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
-
Reaction:
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Wash with brine to remove any remaining aqueous contaminants.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure ester.
-
Quantitative Data Summary
The following tables provide illustrative data on how different reaction parameters can affect the yield of this compound esterification. The optimal conditions should be determined empirically for each specific reaction setup.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 80 | 12 | 65 |
| 100 | 8 | 85 |
| 120 (Reflux in Toluene) | 6 | 92 |
| 140 | 6 | 88 (slight decomposition observed) |
Note: Illustrative data based on general principles of esterification.
Table 2: Effect of Catalyst (p-TsOH) Concentration on Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 10 | 70 |
| 5 | 6 | 92 |
| 10 | 6 | 90 (increased side products) |
Note: Illustrative data based on general principles of esterification.
Table 3: Effect of Reactant Ratio (this compound:Acid) on Reaction Yield
| Molar Ratio (this compound:Acid) | Reaction Time (h) | Yield (%) |
| 1:1 | 8 | 80 |
| 1:1.2 | 6 | 92 |
| 1:1.5 | 6 | 93 |
Note: Illustrative data based on general principles of esterification.
Visualizations
Caption: Experimental workflow for this compound esterification.
Caption: Troubleshooting logic for low yield in esterification.
References
Technical Support Center: Overcoming Poor Enantioselectivity in Allethrolone Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the enzymatic kinetic resolution of Allethrolone. The information provided is based on established principles and data from the resolution of structurally similar secondary allylic alcohols, as specific literature on the enzymatic resolution of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no conversion in my enzymatic resolution of this compound. What are the potential causes and solutions?
A1: Low conversion can stem from several factors:
-
Enzyme Inactivity: The chosen lipase may be inactive or denatured. Ensure proper storage and handling of the enzyme. It is also possible that the selected lipase is not suitable for this substrate. Screening a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Aspergillus niger) is recommended.
-
Poor Substrate Solubility: this compound may not be sufficiently soluble in the chosen reaction medium. Consider using a co-solvent to improve solubility.
-
Inappropriate Acyl Donor: The acyl donor may not be reactive enough or may inhibit the enzyme. Vinyl acetate is a commonly used and often effective acyl donor as the leaving group (acetaldehyde) is volatile and shifts the equilibrium towards the product.
-
Sub-optimal Reaction Conditions: Temperature and pH can significantly impact enzyme activity. Most lipases function well between 30-50°C. Ensure the pH of the system is within the optimal range for the enzyme, especially in aqueous or biphasic systems.
-
Mass Transfer Limitations: In immobilized enzyme systems, poor mixing can lead to low reaction rates. Ensure adequate agitation of the reaction mixture.
Q2: My kinetic resolution of this compound is showing poor enantioselectivity (low e.e.). How can I improve this?
A2: Poor enantioselectivity is a common challenge. Here are several strategies to enhance it:
-
Enzyme Selection: The choice of lipase is the most critical factor. Different lipases exhibit varying degrees of enantioselectivity towards the same substrate. Screening various lipases is the first step. Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) are excellent starting points.
-
Solvent Optimization: The solvent can significantly influence the enzyme's conformation and, consequently, its enantioselectivity. Non-polar solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) often provide higher enantioselectivity compared to polar solvents. A solvent screening study is highly recommended.
-
Temperature Control: Lowering the reaction temperature can sometimes increase enantioselectivity, although it may also decrease the reaction rate. It is advisable to perform the reaction at different temperatures (e.g., room temperature, 30°C, 40°C) to find the optimal balance.
-
Acyl Donor Modification: The structure of the acyl donor can impact the stereochemical recognition by the enzyme. While vinyl acetate is a good starting point, other acyl donors like isopropenyl acetate or longer-chain vinyl esters can sometimes improve enantioselectivity.
-
Enzyme Immobilization: The method of enzyme immobilization can affect its catalytic properties, including enantioselectivity. If using a free lipase powder, consider immobilizing it on a suitable support. Different immobilization techniques can be explored.
Q3: The reaction stops at around 50% conversion, but the enantiomeric excess (e.e.) of both the remaining substrate and the product is low. What is happening?
A3: This scenario suggests that the kinetic resolution is occurring but with poor enantioselectivity. The enzyme is acylating both enantiomers of this compound at similar rates. To address this, refer to the strategies outlined in A2 to improve the enantioselectivity of your system.
Q4: Can I reuse my immobilized lipase for multiple resolution cycles?
A4: Yes, one of the major advantages of using immobilized enzymes is their reusability. After each reaction cycle, the immobilized enzyme can be recovered by filtration, washed with a suitable solvent to remove any residual substrate and product, and then dried before being used in the next batch. The stability and reusability will depend on the specific enzyme, the immobilization support, and the reaction conditions.
Data Presentation: Lipase-Catalyzed Resolution of Secondary Allylic Alcohols
The following tables summarize typical quantitative data for the kinetic resolution of secondary allylic alcohols, which are structurally analogous to this compound. This data can serve as a benchmark for optimizing the resolution of this compound.
Table 1: Effect of Different Lipases on the Resolution of a Model Allylic Alcohol *
| Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | Enantiomeric Ratio (E) |
| Candida antarctica B (Immobilized) | Vinyl Acetate | Hexane | 6 | 48 | >99 | 98 | >200 |
| Pseudomonas cepacia (Immobilized) | Vinyl Acetate | Toluene | 8 | 50 | 99 | >99 | >200 |
| Aspergillus niger | Vinyl Acetate | Hexane | 24 | 45 | 80 | 85 | ~15 |
| Porcine Pancreas | Vinyl Acetate | Diisopropyl Ether | 24 | 40 | 65 | 70 | ~5 |
*Data is representative and compiled from various studies on secondary allylic alcohols. Actual results for this compound may vary.
Table 2: Influence of Solvent on the Enantioselectivity of CALB in the Resolution of a Model Allylic Alcohol *
| Solvent | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | Enantiomeric Ratio (E) |
| Hexane | 6 | 48 | >99 | 98 | >200 |
| Toluene | 7 | 49 | >99 | 97 | >200 |
| Methyl tert-butyl ether (MTBE) | 8 | 50 | 98 | 98 | ~150 |
| Acetonitrile | 12 | 45 | 85 | 88 | ~20 |
| Tetrahydrofuran (THF) | 12 | 42 | 80 | 83 | ~15 |
*Reaction conditions: Immobilized Candida antarctica lipase B (CALB), Vinyl Acetate, 40°C. Data is representative.
Experimental Protocols
Protocol 1: Screening of Lipases for the Kinetic Resolution of this compound
Materials:
-
Racemic this compound
-
A selection of lipases (e.g., immobilized Candida antarctica lipase B, immobilized Pseudomonas cepacia lipase, etc.)
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Vinyl acetate
-
Anhydrous hexane (or other suitable organic solvent)
-
Reaction vials with magnetic stir bars
-
Thermostatically controlled shaker or stir plate
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., Chiral GC or HPLC)
Procedure:
-
To a series of reaction vials, add racemic this compound (e.g., 100 mg, 1.0 eq) and anhydrous hexane (e.g., 5 mL).
-
Add a magnetic stir bar to each vial.
-
To each vial, add a different lipase (e.g., 20 mg).
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Add vinyl acetate (e.g., 2.0 eq) to each vial to initiate the reaction.
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Seal the vials and place them in a shaker or on a stir plate at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 6, 8, and 24 hours).
-
Quench the reaction in the aliquots by filtering out the enzyme.
-
Analyze the aliquots by Chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining this compound and the formed this compound acetate.
-
Calculate the enantiomeric ratio (E) for each lipase to identify the most selective enzyme.
Protocol 2: Optimization of Solvent and Temperature for the Resolution of this compound
Materials:
-
Racemic this compound
-
The most enantioselective lipase identified in Protocol 1
-
Vinyl acetate
-
A selection of anhydrous organic solvents (e.g., hexane, toluene, MTBE, diisopropyl ether)
-
Reaction vials with magnetic stir bars
-
Thermostatically controlled shakers or stir plates set at different temperatures (e.g., 25°C, 30°C, 40°C)
-
Analytical equipment (Chiral GC or HPLC)
Procedure:
-
Set up a matrix of experiments with different solvents and temperatures.
-
For each condition, add racemic this compound (e.g., 100 mg, 1.0 eq) and the chosen solvent (e.g., 5 mL) to a reaction vial.
-
Add the selected lipase (e.g., 20 mg) and a magnetic stir bar.
-
Add vinyl acetate (e.g., 2.0 eq) to start the reaction.
-
Seal the vials and incubate at the designated temperature with stirring.
-
Monitor the reactions over time by analyzing aliquots via Chiral GC or HPLC for conversion and enantiomeric excess.
-
Identify the solvent and temperature combination that provides the best balance of reaction rate and enantioselectivity (highest E value).
Visualizations
Caption: A generalized experimental workflow for the enzymatic kinetic resolution of this compound.
Caption: Key factors influencing the enantioselectivity of this compound resolution.
Frequently Asked Questions (FAQs) - General Stability & Handling
Welcome to the Technical Support Center for Allethrolone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with this compound and related pyrethroid compounds.
Q1: What is this compound and why is its stability important?
This compound is the alcohol component of allethrin, a widely used synthetic pyrethroid insecticide.[1][2] The stability of the this compound moiety is crucial as its degradation can lead to a loss of insecticidal efficacy and the formation of potentially undesirable byproducts.[3] Understanding its stability profile is essential for developing stable formulations, defining appropriate storage conditions, and ensuring analytical accuracy.
Q2: What are the primary factors that cause this compound degradation?
This compound, primarily as part of the parent allethrin molecule, is susceptible to several degradation pathways:
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Hydrolysis: The ester linkage in allethrin is prone to hydrolysis, especially under alkaline conditions, which liberates free this compound and chrysanthemic acid.[4]
-
Photolysis: Exposure to UV light can decompose the molecule.[4] While allethrin is considered more stable to UV light than natural pyrethrins, it is still a significant degradation pathway.[4]
-
Oxidation: The molecule can undergo oxidative degradation.[5][6]
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High Temperatures: Rapid pyrolysis and decomposition occur at temperatures over 400°C.[3]
Q3: How should I store my this compound samples to ensure maximum stability?
To minimize degradation, this compound and its parent compounds should be stored in a cool, dark place in well-sealed containers to protect them from light, air (oxygen), and moisture. Avoid alkaline conditions. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q4: I am seeing unexpected peaks in my HPLC/GC analysis of an aged this compound sample. What could they be?
Unexpected peaks are likely degradation products. Given this compound's structure and known instabilities, these peaks could correspond to products of oxidation, or if part of a parent ester like allethrin, hydrolysis products such as chrysanthemic acid.[1][4] It is recommended to perform forced degradation studies and use techniques like LC-MS to identify the mass of these unknown peaks, which helps in their structural elucidation.[7]
Troubleshooting Guide: Experimental Issues
Q1: My quantitative analysis shows a rapid loss of the parent compound. How can I confirm the cause?
A rapid loss of the active ingredient suggests a stability issue. To diagnose the cause, you should conduct a forced degradation (stress testing) study.[7] This involves intentionally exposing your sample to harsh conditions to accelerate degradation and identify the primary pathway.
-
Workflow:
-
Prepare separate solutions of your compound.
-
Expose each solution to one of the following stress conditions: acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), oxidative (e.g., 3% H₂O₂), photolytic (UVA/UVB lamp), and thermal (e.g., 60-80°C).
-
Analyze the samples at various time points using a stability-indicating analytical method (typically HPLC-UV or LC-MS).
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Compare the degradation profiles. A significant loss under a specific condition (e.g., rapid disappearance in the basic solution) points to the primary degradation pathway (e.g., hydrolysis).
-
Q2: How do I develop a stability-indicating analytical method?
A stability-indicating method is an analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[7]
-
Key Steps:
-
Forced Degradation: Perform stress testing as described above to generate degradation products.
-
Chromatographic Separation: Develop an HPLC or GC method that successfully separates the parent peak from all degradation product peaks. This often requires screening different columns, mobile phases (for HPLC), or temperature ramps (for GC).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector for HPLC to assess peak purity. The peak corresponding to your active ingredient should be spectrally pure, confirming no co-elution with degradants.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
This compound Degradation Pathways
This compound itself is a product of the primary degradation pathway for allethrin insecticides: hydrolysis. The main degradation mechanisms for the parent compound, which influence the stability of the this compound moiety, are hydrolysis, photolysis, and oxidation.
Hydrolytic Degradation: The ester bond in allethrin is the most common point of attack, particularly in the presence of moisture and alkaline pH, yielding chrysanthemic acid and this compound.[4]
Oxidative Degradation: Biological systems and environmental exposure can lead to oxidation at various points on the molecule.[5]
Photolytic Degradation: UV radiation provides the energy for complex rearrangements and degradation, often leading to a mixture of products.[3][4]
Caption: Primary degradation pathways of the parent compound, Allethrin.
Experimental Protocols
Protocol 1: Forced Degradation Study of Allethrin/Allethrolone
This protocol outlines a general procedure for stress testing to identify degradation pathways.
1. Materials & Reagents:
-
This compound/Allethrin reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector or LC-MS
2. Stock Solution Preparation:
-
Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
3. Stress Condition Preparation (Example concentrations):
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1.0N HCl.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1.0N NaOH.
-
Oxidation: Mix 5 mL of stock solution with 5 mL of 10% H₂O₂.
-
Thermal Stress: Store a sealed vial of the stock solution in an oven at 70°C.
-
Photolytic Stress: Expose a quartz cuvette or vial containing the stock solution to a photostability chamber (ICH Q1B conditions).
-
Control: Keep 5 mL of stock solution mixed with 5 mL of purified water at room temperature, protected from light.
4. Incubation and Sampling:
-
Incubate all solutions. For hydrolytic and oxidative stress, this may be done at room temperature or slightly elevated (e.g., 40-60°C) to accelerate degradation.
-
Draw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base samples before injection if necessary. Dilute all samples to an appropriate concentration for analysis.
5. Analysis:
-
Analyze all samples using a developed stability-indicating HPLC method.
-
Monitor the decrease in the parent compound peak area and the formation of new peaks.
-
Use LC-MS to obtain mass information for the newly formed peaks to aid in their identification.
Caption: Workflow for a typical forced degradation (stress testing) study.
Data Summary
For accurate research, quantitative stability data must be generated empirically for your specific formulation and storage conditions. The table below serves as a template for presenting results from a forced degradation study.
Table 1: Example Data Summary from a Forced Degradation Study of Compound X
| Stress Condition | Incubation Time (hours) | Assay of Active Ingredient (%) | Total Degradation Products (%) | Remarks |
| Control | 24 | 99.8 | < 0.2 | Negligible degradation |
| 0.5N HCl (60°C) | 24 | 91.2 | 8.6 | Moderate acid hydrolysis |
| 0.5N NaOH (RT) | 8 | 45.7 | 54.1 | Significant base hydrolysis |
| 10% H₂O₂ (RT) | 24 | 88.5 | 11.3 | Moderate oxidative degradation |
| Thermal (80°C) | 24 | 97.3 | 2.5 | Minor thermal degradation |
| Photolytic (ICH) | 24 | 90.1 | 9.7 | Significant photolysis |
Note: This table contains illustrative data. Actual results will vary.
References
- 1. Biodegradation of allethrin, a pyrethroid insecticide, by an acidomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allethrin (Ref: FMC 249) [sitem.herts.ac.uk]
- 3. Allethrins (EHC 87, 1989) [inchem.org]
- 4. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Degradation, metabolism and toxicity of synthetic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. rjptonline.org [rjptonline.org]
Minimizing racemization during the synthesis of chiral Allethrolone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of chiral Allethrolone.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral this compound?
A1: Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can be a significant challenge. During the synthesis of chiral this compound, the primary causes of racemization include:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for racemization.[1]
-
Strongly Basic or Acidic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as enolates, which can then be protonated non-stereoselectively, leading to a loss of enantiomeric purity.[1][2]
-
Purification Steps: Standard purification techniques, such as column chromatography on silica gel, can introduce an acidic environment that may lead to racemization of sensitive compounds.[1][2]
-
Epimerization of Stereogenic Centers: Protons alpha to a carbonyl group, as found in the cyclopentenone ring of this compound, can be acidic. Their removal by a base leads to a planar enolate, and subsequent reprotonation can occur from either face, resulting in racemization.[2]
Q2: At which stages of the synthesis is racemization most likely to occur?
A2: Racemization can occur at multiple stages of a synthetic sequence. For a multi-step synthesis of chiral this compound, be particularly vigilant during:
-
The Main Reaction: If the reaction conditions for key bond-forming steps are not optimized, racemization of the product or key intermediates can occur.[1]
-
Work-up: Aqueous work-ups involving strong acids or bases to neutralize the reaction mixture can cause racemization of the final product.[1]
-
Purification: As mentioned, chromatography on acidic media like silica gel is a common source of racemization.[1][2]
-
Protecting Group Manipulation: The conditions used for the addition or removal of protecting groups, if not carefully chosen, can be harsh enough to induce racemization.
Q3: Can the choice of solvent influence the degree of racemization?
A3: Yes, the solvent plays a crucial role. Protic solvents can stabilize charged intermediates that may be prone to racemization. Aprotic polar solvents can also facilitate racemization depending on the specific reaction mechanism. It is often necessary to screen various solvents to identify the optimal conditions that minimize racemization while maintaining a reasonable reaction rate.[1]
Q4: How can protecting groups help in minimizing racemization?
A4: Protecting groups are a valuable tool for preserving stereochemical integrity. They can:
-
Increase Steric Hindrance: Bulky protecting groups can physically block the approach of bases or other reagents to the chiral center, thereby preventing the abstraction of a proton and subsequent racemization.[1]
-
Influence Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of a proton at the chiral center, making it less susceptible to deprotonation.[1]
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess (ee) after a Reaction Step
| Possible Cause | Troubleshooting Suggestion |
| Harsh Reaction Conditions | Lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[1] |
| Strongly Basic or Acidic Reagents | Employ milder bases (e.g., organic bases like triethylamine or diisopropylethylamine) or acids.[1] Consider using a buffer system to maintain a stable pH. |
| Inappropriate Solvent | Screen a range of solvents, including less polar and aprotic options, to find one that disfavors the formation of racemization-prone intermediates.[1] |
| Poor Facial Selectivity | If the reaction involves the creation of a new stereocenter, the chiral directing group or catalyst may not be providing sufficient facial bias. Re-evaluate the chiral auxiliary or catalyst system.[1][2] |
Issue 2: Racemization Detected after Purification
| Possible Cause | Troubleshooting Suggestion |
| Acidic Silica Gel in Column Chromatography | Neutralize the silica gel by preparing a slurry with a small amount of a suitable amine (e.g., triethylamine) in the eluent before packing the column.[2] |
| Alternative Purification Methods | Consider other purification techniques such as preparative thin-layer chromatography (prep-TLC) on a neutralized stationary phase, crystallization, or distillation if the compound is sufficiently stable and volatile.[2] |
| Use of a Different Stationary Phase | For sensitive compounds, consider using a more neutral stationary phase like alumina.[1] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Racemization using Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and reliable method for determining the enantiomeric excess of a sample.[3][4]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., HPLC-grade isopropanol or hexane). The concentration should be within the linear range of the detector.
-
Column Selection: Choose a chiral HPLC column appropriate for the separation of cyclopentenone enantiomers. Common chiral stationary phases include those based on cellulose or amylose derivatives.[4]
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, that provides good separation of the enantiomers. The optimal ratio will need to be determined empirically.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times.
-
Quantification: Integrate the peak areas for each enantiomer. The enantiomeric excess (ee) can be calculated using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Protocol 2: Neutralization of Silica Gel for Column Chromatography
To minimize racemization during purification, it is often necessary to use neutralized silica gel.[2]
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the desired eluent system.
-
Addition of Base: Add a small amount of triethylamine (typically 0.1-1% v/v) to the slurry.
-
Equilibration: Stir the slurry for 15-30 minutes to ensure thorough mixing and neutralization.
-
Column Packing: Pack the column with the neutralized silica gel slurry as you normally would.
-
Elution: Run the column with an eluent that also contains the same concentration of triethylamine.
Visualizations
References
Column selection and optimization for Allethrolone chromatography
Welcome to the technical support center for Allethrolone chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on column selection, method optimization, and troubleshooting for the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for this compound analysis?
A1: Gas chromatography (GC) is a frequently used method for the analysis of this compound, particularly for the determination of optical purity (chiral separation). This often involves derivatization of the this compound molecule. High-performance liquid chromatography (HPLC) is also a viable technique, especially for analyzing this compound as an impurity in d-allethrin samples.[1]
Q2: Why is chiral separation important for this compound?
A2: this compound is a chiral molecule, meaning it exists as enantiomers (mirror-image isomers). These enantiomers can have different biological activities and toxicities. For instance, the insecticidal efficacy of synthetic pyrethroids, for which this compound is an intermediate, often resides in specific stereoisomers. Therefore, separating and quantifying the individual enantiomers is crucial for quality control and to ensure the efficacy and safety of the final product.
Q3: What type of column is recommended for the chiral GC separation of this compound?
A3: For the direct chiral separation of this compound enantiomers by GC, a chiral stationary phase is required. One successful approach involves the derivatization of this compound into N-isopropyl carbamates, followed by separation on a chiral stationary phase like N,N'-[2,4-(6-ethoxy-1,3,5-triazine)diyl]bis(L-valyl-L-valyl-L-valine isopropyl ester) (OA-300) coated on a glass capillary column.[2] Another method uses derivatization with N-trifluoroacetyl(TFA)-l-prolyl chloride to form diastereoisomers, which can then be separated on a non-chiral column like a 10% silicone DC QF-1 column.[2]
Q4: What should I consider when selecting an HPLC column for this compound analysis?
A4: For reversed-phase HPLC analysis of this compound and related compounds, a C18 column is a common choice.[3] Key parameters to consider when selecting a C18 column include:
-
Particle Size: Smaller particles (e.g., 3 µm or 5 µm) generally provide higher efficiency and better resolution.[3]
-
Pore Size: For small molecules like this compound, a pore size of around 100-120 Å is typically suitable.[3]
-
Endcapping: A well-endcapped C18 column is recommended to minimize peak tailing, especially for compounds with polar functional groups that can interact with residual silanols on the silica surface.[3]
Q5: How can I improve the peak shape in my this compound chromatogram?
A5: Peak tailing is a common issue. To improve peak shape:
-
Optimize Mobile Phase pH: For basic compounds, using a low pH mobile phase (around 2-3) can suppress the ionization of silanol groups on the column, reducing unwanted interactions.[1]
-
Use a High-Purity, Endcapped Column: Modern, high-purity silica columns with thorough endcapping have fewer active silanol sites, leading to better peak symmetry.
-
Add Mobile Phase Modifiers: For basic compounds, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the residual silanol groups.[4]
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase. | - Use a highly end-capped C18 column.- Lower the mobile phase pH to 2-3 to suppress silanol ionization.[1]- Add a mobile phase modifier like triethylamine (TEA) at a low concentration (e.g., 0.1%).[4] |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Peak Fronting | Column overload. | - Dilute the sample or decrease the injection volume. |
| Incompatible injection solvent. | - Dissolve the sample in the mobile phase or a weaker solvent. | |
| Ghost Peaks | Contaminated mobile phase or system. | - Use fresh, high-purity solvents.[5][6]- Flush the HPLC system thoroughly.- Run a blank gradient to identify the source of contamination.[5] |
| Carryover from previous injections. | - Implement a robust needle wash protocol.- Inject a blank solvent after a high-concentration sample. | |
| Poor Resolution of Enantiomers (Chiral HPLC) | Suboptimal mobile phase composition. | - Adjust the ratio of organic modifier to the aqueous phase.- Experiment with different organic modifiers (e.g., methanol, acetonitrile). |
| Inappropriate column temperature. | - Vary the column temperature; sometimes lower temperatures improve chiral selectivity. | |
| Flow rate is too high. | - Reduce the flow rate, as chiral separations often benefit from lower flow rates to enhance interaction with the stationary phase. |
GC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Diastereomers/Enantiomers | Incomplete derivatization. | - Ensure complete reaction by optimizing reaction time, temperature, and reagent concentration. |
| Suboptimal temperature program. | - Adjust the temperature ramp rate and hold times to improve separation. | |
| Column degradation. | - Condition the column according to the manufacturer's instructions.- If performance does not improve, replace the column. | |
| Broad Peaks | Injection port temperature is too low. | - Increase the injector temperature to ensure rapid volatilization of the sample. |
| Carrier gas flow rate is too low. | - Optimize the carrier gas flow rate for the column dimensions. | |
| Sample Decomposition | High injection port temperature. | - Lower the injector temperature, but ensure it is sufficient for volatilization. |
| Active sites in the liner or column. | - Use a deactivated inlet liner.- Condition the column properly. |
Data Presentation
Table 1: Comparison of GC Columns for Chiral Analysis of this compound Derivatives
| Parameter | Method 1: Diastereomeric Separation | Method 2: Direct Enantiomeric Separation |
| Derivatization Agent | N-trifluoroacetyl(TFA)-l-prolyl chloride | Isopropyl isocyanate |
| Column Type | 10% silicone DC QF-1 | N,N'-[2,4-(6-ethoxy-1,3,5-triazine)diyl] bis(L-valyl-L-valyl-L-valine isopropyl ester) (OA-300) |
| Column Dimensions | 3 mm i.d. x 2.25 m (packed) | 0.25 mm i.d. x 42 m (capillary)[2] |
| Stationary Phase | Achiral | Chiral[2] |
| Principle | Separation of diastereomers | Direct separation of enantiomers[2] |
Table 2: General Starting Parameters for Reversed-Phase HPLC Method Development for this compound
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: GC Analysis of this compound Optical Purity via Derivatization[2]
This protocol describes the determination of the optical purity of this compound by converting the enantiomers into diastereomeric N-TFA-L-prolyl esters, followed by separation using gas chromatography.
1. Derivatization:
-
Dissolve approximately 10 mg of this compound in 1 ml of anhydrous pyridine in a stoppered vial.
-
Add 0.2 ml of N-trifluoroacetyl(TFA)-l-prolyl chloride solution (0.6 M in anhydrous benzene).
-
Let the mixture stand at room temperature for 30 minutes.
-
Add 2 ml of water and shake vigorously.
-
Allow the layers to separate and inject an aliquot of the upper benzene layer into the gas chromatograph.
2. Gas Chromatography Conditions:
-
Instrument: Gas chromatograph with a flame ionization detector (FID).
-
Column: Glass column (3 mm i.d. x 2.25 m) packed with 10% silicone DC QF-1 on 80-100 mesh Gas Chrom Q.
-
Temperatures:
-
Column: 200°C
-
Injection port: 230°C
-
Detector: 230°C
-
-
Carrier Gas: Nitrogen at a flow rate of 30 ml/min.
3. Analysis:
-
Inject 1-2 µL of the prepared sample.
-
Determine the ratio of the diastereomeric esters by measuring the corresponding peak areas.
Mandatory Visualizations
Caption: Workflow for Chiral GC Analysis of this compound.
Caption: Troubleshooting Logic for HPLC Peak Tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. tandfonline.com [tandfonline.com]
- 3. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 6. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for Allethrolone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the accurate quantification of Allethrolone, a key intermediate and potential impurity in the synthesis of pyrethroid insecticides like d-allethrin. The selection of a suitable analytical method is critical for ensuring product quality, safety, and regulatory compliance. This document outlines the performance characteristics of Gas Chromatography-Flame Ionization Detection/Mass Spectrometry (GC-FID/MS) and discusses High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection as viable alternatives.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the validation parameters for a validated GC-FID/MS method for the quantification of this compound, alongside typical performance characteristics for HPLC-based methods as gathered from literature on similar analytes. This allows for an objective comparison of their capabilities.
| Validation Parameter | GC-FID/MS | HPLC-UV (Typical) | HPLC-MS (Typical) |
| Linearity | 0-3.00 µg injected[1][2] | Wide range, typically µg/mL to mg/mL | Wide range, typically ng/mL to µg/mL |
| Limit of Detection (LOD) | 0.09 ng injected[1][2] | Typically in the ng/mL range | Typically in the pg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | 0.28 ng injected[1][2] | Typically in the ng/mL to µg/mL range | Typically in the ng/mL range |
| Precision (%CV) | 0.133% at 2.10 mg/mL, 0.035% at 3.00 mg/mL[1][2] | Generally <2% RSD | Generally <15% RSD |
| Accuracy (% Recovery) | Not explicitly stated for this compound, but method validated for impurities. | Typically 98-102% | Typically 85-115% |
| Specificity | High, confirmed by MS identification[1][2][3] | Moderate, potential for interference | High, based on mass-to-charge ratio |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.
1. GC-FID/MS Method for d-Allethrin and Impurities (including this compound)
This method was developed for the identification and quantification of d-allethrin and its major impurities.[1][2]
-
Instrumentation: Gas chromatograph coupled with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: Specific column details would be outlined in the full study.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: Optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation of d-allethrin and its impurities.
-
Detector Temperature: FID and MS transfer line temperatures are set to prevent condensation.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Ion trap or quadrupole.
-
Scan Range: A range suitable for the detection of d-allethrin and its impurities, including this compound.
-
-
Sample Preparation: Commercial samples of d-allethrin are diluted in a suitable organic solvent before injection.
-
Validation Procedure: The method was validated for specificity, precision, linearity, limits of detection and quantitation, and robustness.[1][2]
2. HPLC-UV Method (General Protocol for Impurity Quantification)
While specific validation data for this compound via HPLC-UV was not found, a general protocol for impurity quantification in pharmaceutical substances is as follows:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Typically a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Flow Rate: Commonly 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.
-
-
Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent and filtered before injection.
-
Validation Procedure: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.
3. HPLC-MS Method (General Protocol for Impurity Identification and Quantification)
This method offers high specificity and sensitivity and has been used to confirm the identity of this compound in d-allethrin samples.[3]
-
Instrumentation: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer.
-
Chromatographic Conditions: Similar to HPLC-UV, with adjustments to the mobile phase to ensure compatibility with the MS ion source. Volatile buffers are required.
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Ionization Mode: Positive or negative ion mode, optimized for this compound.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to enhance sensitivity and specificity.
-
-
Sample Preparation: Similar to HPLC-UV.
-
Validation Procedure: Validation follows similar principles to other chromatographic methods, with a focus on matrix effects, which can influence ionization efficiency.
Mandatory Visualization
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical experimental workflow for the quantification of this compound as an impurity in a d-allethrin sample using a chromatographic method.
References
Comparative analysis of different synthetic routes to Allethrolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of three prominent synthetic routes to Allethrolone, a key alcohol component of synthetic pyrethroid insecticides. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by quantitative data and detailed experimental protocols. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of each approach.
Executive Summary
Three distinct and effective synthetic strategies for the preparation of this compound are presented: the Ono-Kaji synthesis via Michael addition, the Kawamoto-Yura synthesis starting from a furan derivative, and the Vandewalle synthesis utilizing an intramolecular aldol condensation of a diketone. Each route offers unique advantages and disadvantages in terms of overall yield, number of steps, and the nature of the starting materials and reagents employed. The selection of a particular route will depend on the specific requirements of the research or manufacturing setting, including scalability, cost-effectiveness, and stereochemical considerations.
Comparative Data of Synthetic Routes
| Parameter | Ono-Kaji Synthesis | Kawamoto-Yura Synthesis | Vandewalle Synthesis |
| Starting Materials | 3-Phenylthio-5-hexen-2-one, 1-Nitropropene | 2-Methylfuran, Ethyl 2-butynoate | Not explicitly detailed in the abstract, but involves a 1,4-diketone precursor |
| Key Reactions | Michael Addition, Nef-type Reaction, Intramolecular Aldol Condensation | Diels-Alder Reaction, Hydrolysis, Decarboxylation, Intramolecular Aldol Condensation | Intramolecular Aldol Condensation |
| Number of Steps | 3 | 3 | 1 (from diketone) |
| Overall Yield | ~40% | ~35% | Not explicitly detailed |
| Key Reagents | DBU, TiCl4, NaBH4, NaOH | AlCl3, H2SO4, NaOH | Base (e.g., NaOH or KOH) |
| Reaction Conditions | -20 °C to reflux | 0 °C to reflux | Varies depending on the specific diketone and base used |
Synthetic Route Overviews
Ono-Kaji Synthesis: A Michael Addition Approach
This route, developed by Ono, Kaji, and their colleagues, constructs the cyclopentenone ring of this compound through a sequence of a Michael addition, a modified Nef reaction, and an intramolecular aldol condensation. The key C-C bond formations are achieved in a convergent manner.
Kawamoto-Yura Synthesis: A Furan-Based Strategy
This approach, reported by Kawamoto and Yura, utilizes a Diels-Alder reaction between 2-methylfuran and ethyl 2-butynoate as the initial step to construct the carbon framework. Subsequent hydrolysis and intramolecular cyclization lead to the target molecule.
Vandewalle Synthesis: Intramolecular Aldol Condensation of a Diketone
This synthetic route, described by Vandewalle and coworkers, provides a convergent and potentially high-yielding pathway to this compound and its derivatives through the intramolecular aldol condensation of a suitably substituted 1,4-diketone. The efficiency of this route is highly dependent on the successful synthesis of the diketone precursor.
Experimental Protocols
Ono-Kaji Synthesis
Step 1: Synthesis of 3-Allyl-4-methyl-5-nitro-3-phenylthio-2-pentanone To a solution of 3-phenylthio-5-hexen-2-one (1.0 equiv) and 1-nitropropene (1.2 equiv) in acetonitrile, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv) is added at room temperature. The mixture is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the product.
Step 2: Synthesis of 2-Allyl-3-methyl-4-oxo-2-cyclopenten-1-al The nitro compound from Step 1 (1.0 equiv) is dissolved in ethanol and cooled to 0 °C. Sodium borohydride (1.5 equiv) is added portionwise, and the mixture is stirred for 1 hour. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated. The residue is dissolved in dichloromethane and added to a solution of titanium(IV) chloride (2.0 equiv) in aqueous dichloromethane at -20 °C. The mixture is stirred for 2 hours and then quenched with saturated sodium bicarbonate solution. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of this compound The aldehyde from Step 2 is dissolved in a 1 M aqueous solution of sodium hydroxide and refluxed for 2 hours. The mixture is cooled to room temperature and neutralized with 1 M hydrochloric acid. The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give this compound.
Kawamoto-Yura Synthesis
Step 1: Synthesis of Ethyl 2-(2-methyl-5-furyl)-2-butenoate To a stirred suspension of aluminum chloride (1.1 equiv) in dichloromethane at 0 °C is added a solution of 2-methylfuran (1.0 equiv) and ethyl 2-butynoate (1.0 equiv) in dichloromethane. The mixture is stirred at 0 °C for 3 hours and then poured into ice-water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is distilled under reduced pressure to give the product.
Step 2: Synthesis of 3-Allyl-2,5-heptanedione A mixture of the furan derivative from Step 1 and 10% aqueous sulfuric acid is refluxed for 5 hours. The reaction mixture is cooled, and the product is extracted with diethyl ether. The ether extract is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude dicarboxylic acid is heated at 180-200 °C until carbon dioxide evolution ceases. The residue is distilled to give the diketone.
Step 3: Synthesis of this compound The diketone from Step 2 is added to a 5% aqueous sodium hydroxide solution and the mixture is refluxed for 4 hours. After cooling, the reaction mixture is extracted with diethyl ether. The ether extract is washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue is distilled under reduced pressure to afford this compound.
Vandewalle Synthesis
Step 1: Synthesis of this compound from 2-Allyl-3-methyl-2,5-heptanedione The specific diketone precursor, 2-allyl-3-methyl-2,5-heptanedione, is dissolved in an aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide). The mixture is heated to reflux for a period of 2 to 6 hours. After completion of the reaction, the mixture is cooled, neutralized with acid, and the product is extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated. The crude this compound is then purified by distillation under reduced pressure.
Conclusion
The three synthetic routes to this compound presented here offer a range of options for chemists, each with its own set of advantages. The Ono-Kaji synthesis provides a good overall yield in a three-step process. The Kawamoto-Yura synthesis, while also a three-step process, relies on a Diels-Alder reaction which can be a powerful tool for ring formation. The Vandewalle synthesis is the most convergent, requiring only the final cyclization of a pre-formed diketone, making it potentially the most efficient if the diketone is readily accessible. The choice of synthesis will ultimately be guided by the specific needs and resources of the laboratory or production facility.
A Comparative Guide to the Synthesis of Pyrethroid Alcohol Precursors: Allethrolone, Cinerolone, and Jasmolone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrethroid insecticides, a cornerstone of modern pest control, relies on the efficient production of key precursors. Among these, the alcohol moieties—allethrolone, cinerolone, and jasmolone—play a crucial role in determining the final product's efficacy and characteristics. This guide provides an objective comparison of the chemical synthesis of these three pivotal alcohol precursors, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable synthetic routes for their applications.
At a Glance: Synthesis of Pyrethroid Alcohol Precursors
The following table summarizes key quantitative data from various synthetic methods for producing this compound, cinerolone, and jasmolone. This allows for a direct comparison of their reported yields and enantiomeric excess.
| Precursor | Starting Material | Key Reaction Steps | Reported Yield | Enantiomeric Excess (ee) | Reference |
| This compound | Furan derivative (e.g., 2-methyl-3-allyl-5-substituted furan) | Hydrolysis of furan ring | 45% | Not Reported | [1] |
| (S)-Cinerolone | (S)-4-hydroxy-3-methyl-2-(2-propynyl)cyclopent-2-en-1-one | Sonogashira-type cross-coupling | 52% (overall) | 98% | [2] |
| (S)-Jasmolone | (S)-4-hydroxy-3-methyl-2-(2-propynyl)cyclopent-2-en-1-one | Decarboxylative-aldol condensation and lipase-catalyzed optical resolution | 16% (overall) | 96% | [2] |
| Jasmone | 2-Methylfuran | Multi-step synthesis including Vilsmeier reaction and Grignard reaction | ~30% (for jasmone) | Not Applicable | [1] |
| 2,5-Hexanedione | 2,5-Dimethylfuran | Hydrolysis | >90% | Not Applicable | [3] |
Synthetic Pathways and Logical Workflow
The general synthetic workflow for producing pyrethroid insecticides involves the independent synthesis of the alcohol and acid precursors, followed by their esterification to yield the final active ingredient. The diagram below illustrates this logical relationship.
Caption: General workflow for pyrethroid synthesis.
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound, cinerolone, and jasmolone, providing a practical guide for laboratory application.
Protocol 1: Synthesis of this compound from a Furan Derivative
This protocol is adapted from a known procedure for the synthesis of this compound.[1]
Materials:
-
Furan compound (2-methyl-3-allyl-5-substituted furan)
-
Dioxane
-
Water
-
Hydroquinone
-
Phosphate buffer solution (Potassium dihydrogen phosphate and Sodium monohydrogen phosphate in water)
-
Sodium chloride
-
Diethyl ether
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the furan compound (300 mg) in a mixture of dioxane (3.0 ml) and water (2.0 ml), add hydroquinone (10 mg).
-
Add a phosphate buffer solution (a solution of 0.27 g of potassium dihydrogen phosphate and 0.36 g of sodium monohydrogen phosphate in 5.0 ml of water).
-
Reflux the mixture for 90 minutes.
-
After cooling, add water (10 ml) to the reaction mixture and saturate with sodium chloride.
-
Extract the aqueous layer twice with diethyl ether.
-
Dry the combined ether layers over magnesium sulfate and remove the solvent by evaporation.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Expected Yield: Approximately 135 mg (45%).[1]
Protocol 2: Synthesis of (S)-Cinerolone via Sonogashira Cross-Coupling
This method outlines the synthesis of (S)-cinerolone starting from a readily available chiral precursor.[2]
Materials:
-
(S)-4-hydroxy-3-methyl-2-(2-propynyl)cyclopent-2-en-1-one (prallethrin alcohol)
-
Vinyl halide (e.g., (Z)-1-bromobut-1-ene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (S)-4-hydroxy-3-methyl-2-(2-propynyl)cyclopent-2-en-1-one in the anhydrous solvent.
-
Add the palladium catalyst, copper(I) iodide, and the amine base to the solution.
-
Add the vinyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (S)-cinerolone.
Expected Yield: The overall yield for the synthesis of (S)-cinerolone is reported to be 52%.[2]
Protocol 3: Synthesis of (±)-Jasmolone via Aldol Condensation
This protocol describes a general approach to the jasmolone skeleton through an aldol condensation, a common strategy in the synthesis of cyclopentenones.
Materials:
-
2,5-Hexanedione
-
Aldehyde (e.g., propionaldehyde)
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Dissolve 2,5-hexanedione and the aldehyde in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of the base to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature for several hours or until completion.
-
Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the resulting crude product by distillation or column chromatography to obtain (±)-jasmolone.
Note on Yield: The overall yield for a multi-step synthesis of (S)-jasmolone, which includes an optical resolution step, has been reported as 16%.[2] A historical synthesis of the related compound jasmone reported a yield of approximately 30%.[1] The synthesis of the precursor 2,5-hexanedione from 2,5-dimethylfuran can be achieved with a yield of over 90%.[3]
Concluding Remarks
The choice of a synthetic route for a particular pyrethroid alcohol precursor will depend on several factors, including the desired stereochemistry, the availability and cost of starting materials, and the required scale of production. The synthesis of this compound via furan hydrolysis offers a straightforward approach. For the synthesis of chiral cinerolone and jasmolone, more complex multi-step syntheses involving cross-coupling reactions or enzymatic resolutions are often necessary to achieve high enantiomeric purity. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and execution of their synthetic strategies in the field of pyrethroid chemistry.
References
A Comparative Guide to the Cross-Validation of GC and HPLC Methods for Allethrolone Analysis
In the realm of pharmaceutical and insecticide analysis, the accurate quantification of active ingredients and intermediates is paramount. Allethrolone, a key intermediate in the synthesis of synthetic pyrethroid insecticides like allethrin, requires robust and reliable analytical methods for its determination. This guide provides an objective comparison of two of the most powerful chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. The following sections present detailed experimental protocols, a comparative analysis of their performance based on key validation parameters, and a discussion on the selection of the most suitable method for specific analytical requirements.
At a Glance: GC vs. HPLC for this compound Analysis
The choice between GC and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the desired analytical throughput. GC is often favored for its high resolution and sensitivity for semi-volatile compounds like this compound. In contrast, HPLC offers a versatile alternative, particularly for samples that may not be suitable for the high temperatures used in GC.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. |
| Typical Stationary Phase | Polysiloxane-based (e.g., 5% Phenyl Polysiloxane) | Reversed-phase C18 |
| Typical Mobile/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water gradient |
| Derivatization | Not typically required for this compound. | Not required. |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.09 ng injected[1][2] | 0.1 - 0.8 µg/mL |
| Limit of Quantitation (LOQ) | 0.28 ng injected[1][2] | 0.2 - 2.4 µg/mL |
| Accuracy (% Recovery) | High, typically 90-110% | 90 - 105% |
| Precision (%RSD) | < 1% | < 2% |
Experimental Protocols
Below are detailed experimental protocols for the analysis of this compound by GC and a representative HPLC method based on the analysis of similar compounds.
Gas Chromatography (GC-FID/MS) Method
This method is based on a validated procedure for the impurity profiling of d-allethrin, where this compound is a known impurity.[1][2]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).
-
Autosampler.
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a 5% phenyl polysiloxane phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at 15°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.
-
-
Injector: Splitless mode, 250°C.
-
Injection Volume: 1 µL.
-
Detector (FID): 280°C.
-
Detector (MS): Ion trap mass spectrometer, with a transfer line temperature of 280°C.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., acetone, ethyl acetate) to a final concentration of approximately 1 mg/mL.
Representative High-Performance Liquid Chromatography (HPLC-UV) Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start at 30% B, hold for 2 minutes.
-
Increase to 80% B over 10 minutes.
-
Hold at 80% B for 3 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (at initial conditions) or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation and Comparison
The cross-validation of analytical methods is crucial to ensure the reliability and comparability of results. Both GC and HPLC methods are capable of providing accurate and precise measurements for this compound, though their performance characteristics may differ.
Data Presentation: Method Validation Parameters
The following table summarizes the typical validation parameters for the GC and representative HPLC methods for this compound analysis. The GC data is derived from a study on d-allethrin impurities[1][2], while the HPLC data represents expected performance based on methods for similar compounds.
| Validation Parameter | GC-FID/MS | Representative HPLC-UV |
| Linearity Range | 0 - 3.00 µg injected | 0.2 - 100 µg/mL |
| Correlation Coefficient (R²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.09 ng injected[1][2] | 0.07 - 0.8 µg/mL |
| Limit of Quantitation (LOQ) | 0.28 ng injected[1][2] | 0.21 - 2.4 µg/mL |
| Accuracy (% Recovery) | Not explicitly stated for this compound, but generally high for the method. | 90 - 105% |
| Precision (RSD) | CV% = 0.133 at 2.10 mg/mL[1][2] | < 2% for intra-day and inter-day precision |
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of GC and HPLC methods, ensuring the reliability and comparability of analytical results obtained from both techniques.
Caption: A typical workflow for the cross-validation of GC and HPLC methods.
Logical Relationship of Validation Parameters
This diagram illustrates the logical relationship and hierarchy of the key validation parameters that are compared during a cross-validation study.
Caption: Logical relationship of key validation parameters in a cross-validation study.
Conclusion
Both GC and HPLC are powerful techniques for the quantitative analysis of this compound. The choice between the two will ultimately be guided by the specific requirements of the analysis. GC, particularly with a mass spectrometric detector, offers high sensitivity and resolving power for this semi-volatile analyte. HPLC, on the other hand, provides a robust and versatile alternative, especially when dealing with complex matrices or when thermal degradation of the sample is a concern. The validation data, both established for GC and representative for HPLC, demonstrates that both methods can achieve excellent linearity, accuracy, and precision. A thorough cross-validation as outlined would be necessary to establish method equivalency for regulatory purposes or when transferring methods between laboratories.
References
A Comparative Guide to Enantiomeric Excess Determination of Allethrolone
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral molecules such as Allethrolone, a key component in the synthesis of synthetic pyrethroid insecticides. The stereochemistry of this compound dictates the efficacy and specificity of the final insecticide product. Consequently, accurate and robust analytical methods for quantifying the enantiomeric composition are paramount. This guide provides an objective comparison of the three primary analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.
Method Comparison at a Glance
The choice of analytical technique for determining the enantiomeric excess of this compound is contingent on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. Chiral chromatography, including HPLC and GC, offers high-resolution separation of enantiomers, while NMR spectroscopy provides a rapid, non-separative approach.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Solvating Agents |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Sample Volatility | Not required. | Required. Derivatization may be necessary to increase volatility. | Not required. |
| Resolution | High | Very High | Moderate to High |
| Sensitivity (LOD) | ng/mL to µg/mL | pg to ng range. | mg to µg range |
| Precision (RSD) | Typically < 2% | < 3% | Typically 1-5% |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes | 5 - 15 minutes |
| Sample Preparation | Minimal; dissolution in mobile phase. | Can require derivatization. | Simple mixing of analyte and chiral solvating agent. |
| Instrumentation | HPLC with a chiral column and UV or CD detector. | GC with a chiral column and FID or MS detector. | NMR spectrometer. |
| Advantages | Widely applicable, robust, well-established methods. | High resolution, excellent for volatile compounds. | Rapid analysis, non-destructive, provides structural information. |
| Disadvantages | Higher solvent consumption. | Limited to thermally stable and volatile compounds. | Lower sensitivity, potential for signal overlap. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation and quantification of this compound enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Circular Dichroism (CD) detector.
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often effective for pyrethroid-related compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common choice. The ratio may be optimized to achieve the best separation (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 230 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds like this compound. Derivatization may sometimes be employed to improve volatility and peak shape.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.
Chromatographic Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™) is commonly used for the separation of pyrethroid enantiomers.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Injection Mode: Split (e.g., 50:1).
Sample Preparation (with derivatization):
-
To a solution of this compound (approx. 1 mg) in a suitable aprotic solvent (e.g., dichloromethane), add a chiral derivatizing agent such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with a small amount of water and extract the diastereomeric esters.
-
Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration for GC analysis.
Data Analysis: The enantiomeric excess is determined by the relative peak areas of the two diastereomeric derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using chiral solvating agents (CSAs) offers a rapid method for determining the enantiomeric excess of this compound without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Experimental Procedure:
-
Chiral Solvating Agent (CSA): A common choice is a lanthanide-based chiral shift reagent such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃) or a chiral alcohol like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add small, incremental amounts of the CSA to the NMR tube and acquire a spectrum after each addition.
-
Monitor the separation of a specific proton signal of this compound (e.g., the proton on the carbon bearing the hydroxyl group) into two distinct signals corresponding to the two enantiomers.
-
Data Analysis: The enantiomeric excess is calculated from the integration of the two separated signals: ee (%) = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100
Visualizing the Methodologies
To further illustrate the distinct workflows of these analytical techniques, the following diagrams are provided.
Caption: Experimental workflows for ee determination.
The logical relationship between the core principles of these methods can be visualized as follows:
Caption: Core principles of ee determination methods.
Conclusion
The selection of an appropriate method for determining the enantiomeric excess of this compound requires careful consideration of the analytical requirements. Chiral HPLC offers a robust and widely applicable solution, while chiral GC provides exceptional resolution for volatile samples. NMR spectroscopy with chiral solvating agents presents a rapid and non-destructive alternative, particularly useful for high-throughput screening. For routine quality control, chiral HPLC often represents the best balance of performance, versatility, and ease of use. However, for complex matrices or when high sensitivity is paramount, chiral GC-MS may be the preferred technique. The choice ultimately depends on the specific needs of the researcher and the available instrumentation.
Cost-benefit analysis of enzymatic vs. chemical resolution of Allethrolone
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure compounds is a critical step in the development of many pharmaceuticals and fine chemicals. Allethrolone, a key intermediate in the synthesis of pyrethroid insecticides, exists as a racemic mixture. The separation of its enantiomers is essential to produce compounds with the desired biological activity while minimizing potential off-target effects. This guide provides a comprehensive cost-benefit analysis of two primary methods for the resolution of racemic this compound: enzymatic kinetic resolution and classical chemical resolution via diastereomeric salt formation.
At a Glance: Key Performance Indicators
| Metric | Enzymatic Resolution (Lipase-Catalyzed) | Chemical Resolution (Diastereomeric Salt Formation) |
| Yield | Theoretically limited to 50% for the unreacted enantiomer and 50% for the acylated product in a standard kinetic resolution. | Theoretically up to 50% of the desired enantiomer per resolution cycle. Can be improved with racemization and recycling of the unwanted enantiomer. |
| Enantiomeric Excess (ee) | High to excellent (e.g., >99% for the acylated product) | Variable, dependent on the resolving agent and crystallization conditions. Often requires multiple recrystallizations to achieve high ee. |
| Process Conditions | Mild (near-neutral pH, ambient to slightly elevated temperatures). | Often requires stoichiometric amounts of chiral resolving agents and may involve acidic or basic conditions for salt formation and cleavage. |
| Environmental Impact | Generally lower, with biodegradable catalysts (enzymes) and reduced solvent and energy consumption.[1][2] | Can generate significant chemical waste from the resolving agent and solvents. The resolving agent may not always be easily recoverable. |
| Cost-Effectiveness | Higher initial investment for enzyme acquisition and process development. Lower long-term operational costs due to milder conditions, catalyst reusability, and reduced waste disposal.[3] | Cost is heavily influenced by the price of the chiral resolving agent, which can be substantial for large-scale production. |
In-Depth Analysis
Enzymatic Resolution: A Green and Precise Approach
Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers based on the difference in their chemical form (alcohol vs. ester).
A study on the enzymatic resolution of racemic this compound using a lipase from Penicillium expansum PED-03 demonstrated a conversion of 48% with an excellent enantioselectivity (E > 100). This high enantioselectivity indicates that one enantiomer is almost exclusively acylated, leading to a high enantiomeric excess of the resulting product and the remaining unreacted substrate.
Advantages:
-
High Selectivity: Enzymes can exhibit extremely high enantioselectivity, often leading to products with very high enantiomeric excess in a single step.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous or organic solvents under mild pH and temperature conditions, which helps to prevent the degradation of sensitive molecules.
-
Environmental Sustainability: Enzymes are biodegradable catalysts, and the processes often require less energy and generate less hazardous waste compared to chemical methods.
Disadvantages:
-
50% Yield Limitation: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.
-
Enzyme Cost and Stability: The initial cost of the enzyme can be high, and its stability under operational conditions can be a concern, although immobilization can improve reusability and stability.
Chemical Resolution: The Classical, Yet Robust Method
Classical chemical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The separated diastereomer is then treated to remove the chiral auxiliary, yielding the enantiomerically pure compound.
Advantages:
-
Well-Established Technology: Diastereomeric salt resolution is a long-standing and widely understood technique in industrial chemistry.
-
Scalability: The process can be scaled up for large-scale production.
Disadvantages:
-
Stoichiometric Reagent Use: This method requires at least a stoichiometric amount of a potentially expensive chiral resolving agent.
-
Optimization Required: Finding the optimal resolving agent and crystallization solvent can be a time-consuming and empirical process.
-
Waste Generation: The process can generate a significant amount of chemical waste, including the resolving agent if it cannot be efficiently recovered and recycled.
Experimental Protocols
Enzymatic Resolution of this compound (Lipase-Catalyzed Acylation)
This protocol is a generalized procedure based on common practices for lipase-catalyzed kinetic resolutions.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., from Candida antarctica B, Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
To a solution of racemic this compound (1 equivalent) in an anhydrous organic solvent, add the acyl donor (1.5-3 equivalents).
-
Add the immobilized lipase (typically 10-50% by weight of the substrate). Add activated molecular sieves if necessary.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC, GC) until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Remove the solvent and excess acyl donor from the filtrate under reduced pressure.
-
Separate the unreacted this compound from the acylated product by column chromatography.
-
Determine the enantiomeric excess of both the unreacted alcohol and the ester product using chiral HPLC or GC.
Chemical Resolution of this compound (via Diastereomeric Salt Formation)
This protocol is a generalized procedure for chemical resolution using a chiral resolving agent.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid derivatives or a chiral amine)
-
Suitable solvent for crystallization
-
Acid and base for salt formation and cleavage
Procedure:
-
Dissolve the racemic this compound and one equivalent of the chiral resolving agent in a suitable solvent, with heating if necessary, to form the diastereomeric salts.
-
Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer may be beneficial.
-
Isolate the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized diastereomer can be improved by recrystallization.
-
To recover the enantiomerically enriched this compound, treat the diastereomeric salt with an acid or base to cleave the salt.
-
Extract the liberated this compound into an organic solvent, wash, dry, and concentrate to obtain the final product.
-
The chiral resolving agent can be recovered from the aqueous layer for potential reuse.
-
Determine the enantiomeric excess of the resolved this compound using chiral HPLC or GC.
Visualization of Workflows
Enzymatic Resolution Workflow
Caption: Experimental workflow for the enzymatic kinetic resolution of this compound.
Chemical Resolution Workflow
Caption: Experimental workflow for the chemical resolution of this compound.
Conclusion and Recommendation
The choice between enzymatic and chemical resolution of this compound depends on several factors, including the desired scale of production, cost constraints, and environmental considerations.
Enzymatic resolution offers a highly selective and environmentally friendly approach. The mild reaction conditions are advantageous for preserving the integrity of the this compound molecule. While the theoretical yield is limited to 50% for each enantiomer in a standard kinetic resolution, the high enantiomeric excess often achievable in a single step is a significant benefit. For large-scale production, the reusability of the immobilized enzyme can offset the initial catalyst cost.
Chemical resolution is a well-established and scalable method. However, it often requires extensive optimization to find a suitable and cost-effective resolving agent and crystallization conditions. The potential for significant waste generation and the cost of the chiral resolving agent are major drawbacks.
For research and development purposes, and for manufacturing processes where high enantiopurity and environmental sustainability are paramount, enzymatic resolution is a highly recommended approach . For large-scale industrial production where cost of goods is the primary driver and a robust, well-understood process is favored, chemical resolution may still be considered, particularly if an efficient and inexpensive resolving agent can be identified and recycled. The development of dynamic kinetic resolution processes, which combine enzymatic resolution with in-situ racemization of the unwanted enantiomer, could ultimately provide the most efficient and sustainable route to enantiomerically pure this compound, overcoming the 50% yield limitation of standard kinetic resolution.
References
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Allethrolone
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of chiral stationary phases for the successful separation of Allethrolone enantiomers, supported by experimental data and protocols.
The successful separation of enantiomers is a critical task in the pharmaceutical and agrochemical industries, as individual enantiomers of a chiral compound can exhibit significantly different biological activities. This compound, a key chiral intermediate in the synthesis of pyrethroid insecticides such as Allethrin, presents a notable challenge in chiral separation. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the enantioseparation of this compound, offering valuable insights for method development and optimization.
Performance of Chiral Stationary Phases
The enantioseparation of this compound is intrinsically linked to the analysis of Allethrin, its corresponding ester. The separation of Allethrin's eight stereoisomers, which arise from three chiral centers (one in the this compound moiety and two in the chrysanthemic acid moiety), provides indirect but valuable information on the resolution of this compound's enantiomers. Successful separations have been achieved primarily using polysaccharide-based chiral stationary phases.
Below is a summary of the performance of different CSPs in the separation of Allethrin isomers, which includes the resolution of the this compound chiral center.
| Chiral Stationary Phase (CSP) | Column Name | Mobile Phase | Observations |
| Polysaccharide-based (Cellulose derivative) | Chiralcel OJ | n-hexane:tert-butyl methyl ether (90:10, v/v) for trans isomers; n-hexane:isopropanol (99.3:0.7, v/v) for cis isomers | Successful separation of all eight stereoisomers of Allethrin in a two-dimensional HPLC system.[1] |
| Polysaccharide-based (Amylose and Cellulose derivatives) | Chiralpak IG-3 and Chiralpak IJ-3 (in series) | Hexane:Ethanol:DEA (95:5:0.1, v/v/v) | Baseline resolution of all four stereoisomers of permethrin, a related pyrethroid, was achieved by coupling these columns, suggesting potential for complex pyrethroid separations.[2] A similar approach could be effective for Allethrin. |
| Pirkle-type | Sumichiral OA-4600 | n-hexane-dichloroethane-ethanol | Efficient separation of all eight isomers of Allethrin was accomplished.[3] |
| Cyclodextrin-based | CD-Shell RSP | Not specified | Separation of seven of the eight isomers of Allethrin was achieved.[4] |
Experimental Protocols
Detailed experimental methodologies are crucial for replicating and adapting separation methods. The following protocols are based on successful separations of Allethrin, providing a strong starting point for the direct analysis of this compound enantiomers.
Method 1: Two-Dimensional HPLC with Chiralcel OJ[1]
This method utilizes a two-dimensional HPLC system for the comprehensive separation of all eight stereoisomers of Allethrin.
-
First Dimension (Achiral Separation):
-
Column: Monolithic silica HPLC column (Chromolith, Merck, 100 mm x 4.6 mm i.d.)
-
Mobile Phase: n-hexane:tert-butyl methyl ether (96:4, v/v)
-
Flow Rate: 1 ml/min
-
Purpose: Separation of cis and trans diastereoisomers.
-
-
Second Dimension (Chiral Separation):
-
Column: Chiralcel OJ (250 mm x 4.6 mm i.d.)
-
Mobile Phase for trans isomers: n-hexane:tert-butyl methyl ether (90:10, v/v)
-
Mobile Phase for cis isomers: n-hexane:isopropanol (99.3:0.7, v/v)
-
Detection: UV and Circular Dichroism (CD)
-
Method 2: Coupled Polysaccharide-Based Columns[2]
This approach uses two different immobilized polysaccharide-based columns in series to achieve high resolution.
-
Columns: Chiralpak IG-3 (150 mm x 4.6 mm i.d., 3 µm) and Chiralpak IJ-3 (150 mm x 4.6 mm i.d., 3 µm) coupled in series.
-
Mobile Phase: Hexane:Ethanol with 0.1% Diethylamine (DEA) as an additive. A gradient or isocratic method with varying ratios (e.g., 90:10 or 95:5 hexane:ethanol) can be optimized.
-
Detection: UV
Method 3: Pirkle-Type CSP[3]
This method employs a Pirkle-type chiral stationary phase for the separation.
-
Column: Sumichiral OA-4600
-
Mobile Phase: n-hexane-dichloroethane-ethanol in various proportions.
-
Detection: UV
Experimental Workflow and Logic
The selection of an appropriate chiral stationary phase and the optimization of chromatographic conditions are paramount for achieving successful enantioseparation. The general workflow for developing a chiral separation method for this compound is depicted below.
Caption: Workflow for Chiral Method Development and Analysis.
Conclusion
The enantioseparation of this compound is a complex but achievable task. While direct separation data for this compound is scarce in publicly available literature, the extensive research on the chiral separation of Allethrin provides a solid foundation for method development. Polysaccharide-based chiral stationary phases, particularly those from the Chiralcel and Chiralpak series, have demonstrated significant success in resolving the stereoisomers of Allethrin, and by extension, the enantiomers of its this compound component. Researchers are encouraged to start with these well-established CSPs and optimize the mobile phase conditions to achieve baseline separation. The use of two-dimensional HPLC or coupled-column chromatography may be necessary for complete resolution of all stereoisomers in complex mixtures.
References
Inter-Laboratory Validation of Allethrolone Analytical Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical protocols for Allethrolone, a key intermediate and impurity in the synthesis of synthetic pyrethroid insecticides like d-allethrin. Ensuring the reliability and reproducibility of analytical methods across different laboratories is paramount for quality control, regulatory compliance, and consistent research outcomes. This document outlines the validation parameters of established methods and presents a hypothetical inter-laboratory comparison to illustrate the expected performance and variability.
Data Presentation: Comparison of Validation Parameters
The following table summarizes key validation parameters for the analysis of this compound, primarily as an impurity in d-allethrin, using Gas Chromatography-Flame Ionization Detection/Mass Spectrometry (GC-FID/MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Data from a reference laboratory (Lab A) is based on published studies, while hypothetical data for receiving laboratories (Lab B and Lab C) are included to demonstrate a typical inter-laboratory comparison.
| Validation Parameter | Method | Lab A (Reference) [1][2] | Lab B (Hypothetical) | Lab C (Hypothetical) | Acceptance Criteria |
| Specificity | GC-FID/MS, HPLC-MS | No interference at the retention time of this compound | No interference observed | No interference observed | No significant interference at the analyte's retention time |
| Linearity (r²) | GC-FID/MS | ≥ 0.998 | ≥ 0.997 | ≥ 0.999 | ≥ 0.99 |
| Precision (%CV) - Intra-Assay | GC-FID/MS | 1.8% | 2.1% | 1.9% | ≤ 15% (≤ 20% at LLOQ) |
| Precision (%CV) - Inter-Assay | GC-FID/MS | 2.5% | 2.8% | 2.6% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | GC-FID/MS | -1.2% | -1.8% | -1.5% | Within ±15% (±20% at LLOQ) |
| Limit of Detection (LOD) | GC-FID/MS | 0.09 ng injected | 0.11 ng injected | 0.08 ng injected | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | GC-FID/MS | 0.28 ng injected | 0.32 ng injected | 0.25 ng injected | Signal-to-Noise Ratio ≥ 10:1 with acceptable precision and accuracy |
| Robustness | GC-FID/MS | No significant effect from minor variations | No significant effect from minor variations | No significant effect from minor variations | %RSD or recovery within criteria when parameters are varied |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; r²: Coefficient of Determination; %Bias: Percent Bias from the nominal concentration.
Experimental Protocols
GC-FID/MS Method for Impurity Profiling of d-Allethrin (including this compound)
This method is designed for the identification and quantification of d-allethrin and its major impurities.[1][2]
-
Instrumentation: Gas chromatograph coupled with a flame ionization detector and a mass spectrometer (GC-FID/MS).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at 15°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Detector Temperatures: FID at 300°C, MS transfer line at 280°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Sample Preparation: Samples of d-allethrin are diluted in a suitable solvent (e.g., acetone) to a final concentration within the calibrated range.
-
Quantification: Based on the peak area of this compound relative to a calibration curve prepared with a certified reference standard.
HPLC-MS Method for Confirmation of Impurities
This method serves to confirm the identity of impurities like this compound, particularly to ensure they are not artifacts of the high-temperature GC analysis.[2]
-
Instrumentation: High-performance liquid chromatograph coupled with a mass spectrometer (HPLC-MS).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Polarity: Positive ion mode.
-
Analysis: Full scan and product ion scan modes for identification.
-
-
Sample Preparation: Similar to the GC method, samples are diluted in a compatible solvent.
Mandatory Visualizations
Logical Workflow for Inter-Laboratory Method Validation
The following diagram illustrates the logical steps involved in an inter-laboratory validation of an analytical method for this compound.
Caption: Workflow for inter-laboratory validation of an analytical method.
Experimental Workflow for this compound Analysis by GC-MS
This diagram outlines the typical experimental workflow for analyzing this compound using Gas Chromatography-Mass Spectrometry.
References
Safety Operating Guide
Proper Disposal of Allethrolone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of allethrolone, a key intermediate in the synthesis of synthetic pyrethroid insecticides. Adherence to these protocols is critical due to the potential hazards associated with this compound.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[2][3] Therefore, stringent safety measures must be implemented during handling and disposal to mitigate these risks.
Personal Protective Equipment (PPE):
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Chemical-impermeable gloves and fire/flame-resistant and impervious clothing.[1]
-
Respiratory Protection: A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Always work in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of dust or vapors.[1]
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound:
| Hazard Statement | GHS Classification | Precautionary Statement (Disposal) |
| H302: Harmful if swallowed | Acute toxicity, oral (Warning) | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] |
| H317: May cause an allergic skin reaction | Skin sensitization (Warning) | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] |
| H400: Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard | P273: Avoid release to the environment. |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | P391: Collect spillage. |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spill Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust. For solid spills, carefully sweep or scoop the material to avoid dust generation.
-
Collection: Collect the absorbed or spilled material into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable decontamination solution, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) office.
Major Spill Protocol:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and notify the institution's EHS and emergency response team.
-
Isolate: If it is safe to do so, close the doors to the laboratory to isolate the spill.
-
Await Response: Do not attempt to clean up a major spill without the assistance of trained emergency responders.
Disposal Procedure for this compound Waste
The primary and mandated method for the disposal of this compound and its containers is through a licensed hazardous waste management company.[1] Do not attempt to dispose of this compound down the drain or in regular solid waste.
Step-by-Step Disposal Workflow:
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound, in good condition, and have a secure lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Provide them with all necessary information regarding the waste, including its composition and volume.
-
-
Documentation:
-
Maintain a record of the hazardous waste generated, including the amount and date of disposal.
-
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.
References
Essential Safety and Logistical Information for Handling Allethrolone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Allethrolone, a key intermediate in the synthesis of pyrethroid insecticides. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life.[1] While specific occupational exposure limits (OELs) for this compound have not been established, a conservative approach to personal protection is essential to minimize health risks. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Preparation and Weighing | Tightly fitting safety goggles with side shields. | Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat or chemical-resistant apron. | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Handling and Transfer | Tightly fitting safety goggles with side shields. A face shield may be required for larger quantities or splash-prone procedures. | Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat or chemical-resistant apron. | Recommended if there is a risk of aerosol generation and inadequate ventilation. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Double-gloving with chemical-resistant gloves, chemical-resistant suit or coveralls, and chemical-resistant boots. | A full-face respirator with appropriate cartridges should be used for cleaning up spills, especially in poorly ventilated areas. |
| Waste Disposal | Tightly fitting safety goggles. | Chemical-resistant gloves and a lab coat. | Not generally required if waste is handled in sealed containers. |
Experimental Protocols: Handling, Spill Cleanup, and Disposal
Standard Handling Procedure:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Prepare a dedicated and well-ventilated workspace, preferably within a chemical fume hood.
-
Handling: Avoid direct contact with this compound. Use appropriate tools (e.g., spatulas, forceps) for transfers. Avoid actions that could generate dust or aerosols.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed when not in use.
-
Decontamination: After handling, thoroughly wash hands and any potentially contaminated surfaces with soap and water.
Spill Cleanup Procedure:
-
Evacuation and Notification: In the event of a significant spill, immediately evacuate the area and notify laboratory personnel and safety officers.
-
Ventilation: Ensure the spill area is well-ventilated to disperse any vapors.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][3]
-
Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.
-
Collection: Once the spill is fully absorbed, use non-sparking tools to collect the contaminated material into a designated, labeled waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water, followed by a final rinse. All cleaning materials should be disposed of as hazardous waste.
-
PPE Disposal: All PPE used during the cleanup should be considered contaminated and disposed of as hazardous waste.
Waste Disposal Plan:
-
Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be collected in clearly labeled, sealed, and chemically compatible containers.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not discharge this compound or its waste into drains or the environment due to its high toxicity to aquatic organisms.[1]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, including emergency procedures for spills.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
